molecular formula C7H11N3 B1290083 N2,N2-dimethylpyridine-2,6-diamine CAS No. 63763-86-0

N2,N2-dimethylpyridine-2,6-diamine

Cat. No.: B1290083
CAS No.: 63763-86-0
M. Wt: 137.18 g/mol
InChI Key: QFUOHXVQTQKZRB-UHFFFAOYSA-N
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Description

N2,N2-dimethylpyridine-2,6-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N,6-N-dimethylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOHXVQTQKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879824
Record name N,N-Dimethyl-2,6-pyridinediamine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63763-86-0
Record name N,N-Dimethyl-2,6-pyridinediamine
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Record name N2,N2-dimethylpyridine-2,6-diamine
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Record name N,N-Dimethyl 2,6-pyridinediamine
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Foundational & Exploratory

An In-depth Technical Guide to N2,N2-dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 63763-86-0

Introduction

N2,N2-dimethylpyridine-2,6-diamine, a substituted diaminopyridine, represents a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, highlighting its importance as a privileged structure in drug design.[1] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a pyridine ring substituted with a primary amine at the 6-position and a dimethylamino group at the 2-position. This asymmetric substitution pattern provides a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63763-86-0[3]
Molecular Formula C₇H₁₁N₃[3]
Molecular Weight 137.18 g/mol [3]
Boiling Point No data available[3]
Storage Keep in dark place, sealed in dry, store in freezer, under -20°C[3]
SMILES NC1=CC=CC(N(C)C)=N1[3]

Predicted Mass Spectrometry Data:

Table 2: Predicted Collision Cross Section (CCS) values (Ų) for various adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 138.10257127.5
[M+Na]⁺ 160.08451135.2
[M-H]⁻ 136.08801131.2
[M+NH₄]⁺ 155.12911148.0
[M+K]⁺ 176.05845134.6
[M+H-H₂O]⁺ 120.09255120.6
[M+HCOO]⁻ 182.09349153.4
[M+CH₃COO]⁻ 196.10914181.5
[M+Na-2H]⁻ 158.06996135.0
[M]⁺ 137.09474126.3
[M]⁻ 137.09584126.3
Data from PubChemLite[4]

Synthesis Strategies

Proposed Synthetic Pathway:

A plausible and efficient route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine, with dimethylamine followed by amination.

Synthesis_Pathway 2,6-Dihalopyridine 2,6-Dihalopyridine Intermediate 2-(Dimethylamino)-6-halopyridine 2,6-Dihalopyridine->Intermediate Dimethylamine (gas or solution) Base, Solvent, Heat Target This compound Intermediate->Target Ammonia or protected amine equivalent Catalyst (e.g., CuI), Base, Solvent, Heat Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Techniques Synthesized_Product Purified this compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR Structural Information MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Synthesized_Product->IR Functional Group Identification Purity HPLC/UPLC and Elemental Analysis Synthesized_Product->Purity Purity Assessment Structural_Confirmation Confirmed Structure & Purity NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity->Structural_Confirmation Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor This compound Derivative (Hypothetical Kinase Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->Signaling_Cascade Potential downstream targets

Sources

Spectroscopic data (NMR, IR, MS) for N2,N2-dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N2,N2-dimethylpyridine-2,6-diamine

Introduction

This compound is a substituted pyridine derivative with significant potential in various chemical syntheses, including the development of novel ligands and pharmaceutical intermediates.[1] The precise structural elucidation and confirmation of this compound are paramount for its application in research and drug development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for the unambiguous characterization of its molecular structure.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the spectroscopic data of this compound. It will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a thorough interpretation of the spectral data. The causality behind experimental choices and the integration of data from multiple spectroscopic sources for a self-validating structural confirmation will be emphasized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

The Rationale Behind NMR Experimental Choices

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical to avoid large solvent signals that would otherwise obscure the signals from the analyte.[2] High-field NMR spectrometers (e.g., 400 MHz for ¹H) are employed to achieve better signal dispersion and resolution, which is crucial for resolving complex splitting patterns and subtle differences in chemical environments. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, pulse width, and relaxation delay.

  • Data Acquisition: The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR spectrum. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in CDCl3 b Transfer to NMR Tube a->b c Tune Spectrometer b->c d Acquire 1H & 13C Spectra c->d e Fourier Transform d->e f Phase & Baseline Correction e->f g Reference to TMS f->g

Caption: NMR Experimental Workflow

¹H NMR Spectral Data & Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5Triplet1HH-4
~6.2-6.4Doublet2HH-3, H-5
~4.5-5.0Broad Singlet2H-NH₂
~3.0Singlet6H-N(CH₃)₂
  • Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons will appear in the aromatic region. The proton at the 4-position (H-4) is expected to be a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. The protons at the 3 and 5-positions (H-3, H-5) will appear as a doublet, coupling with the H-4 proton.

  • Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region.

¹³C NMR Spectral Data & Analysis

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~158-160C-2, C-6
~138-140C-4
~102-104C-3, C-5
~38-40-N(CH₃)₂
  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region. The carbons directly attached to the nitrogen atoms (C-2 and C-6) will be the most deshielded. Due to the substitution pattern, C-2 and C-6 are in different environments. Similarly, C-3 and C-5 are in distinct chemical environments.

  • Aliphatic Carbon: The carbon atoms of the dimethylamino group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast onto a salt plate from a volatile solvent.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet) is taken and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Grind Sample with KBr b Press into Pellet a->b c Record Background Spectrum b->c d Record Sample Spectrum c->d

Caption: IR Spectroscopy Workflow

IR Spectral Data & Analysis
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H (-CH₃)
1600-1450C=C and C=N StretchPyridine Ring
1650-1580N-H BendPrimary Amine (-NH₂)
  • N-H Stretching: The presence of a primary amine is indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1600-1450 cm⁻¹ region.

  • N-H Bending: The bending vibration of the primary amine N-H bonds usually appears in the 1650-1580 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow a Sample Introduction b Ionization (e.g., ESI) a->b c Mass Analysis (m/z) b->c d Detection c->d

Caption: Mass Spectrometry Process

Mass Spectral Data & Analysis

The molecular formula of this compound is C₇H₁₁N₃, which corresponds to a monoisotopic mass of approximately 137.0953 g/mol .[3]

m/zIonComments
137[M]⁺Molecular Ion Peak
122[M-CH₃]⁺Loss of a methyl group
  • Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a clear molecular ion peak at an m/z value of 137, confirming the molecular weight of the compound.

  • Fragmentation Pattern: A common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a fragment ion at m/z 122.

Integrated Spectroscopic Analysis: A Unified Structural Confirmation

While each spectroscopic technique provides valuable pieces of information, their combined interpretation offers a definitive and self-validating structural elucidation of this compound.

Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_info Structural Information NMR NMR Connectivity Connectivity & Environment NMR->Connectivity IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS MS MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure Confirmed Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Complementary Information for Structural Elucidation

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the presence of the substituted pyridine ring and the dimethylamino group, and their relative positions. IR spectroscopy corroborates the presence of the key functional groups, particularly the primary amine and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and elemental composition, consistent with the proposed structure. The congruence of data from these three independent analytical methods provides a high degree of confidence in the structural assignment of this compound.

References

Sources

A Guide to the Structural Elucidation of N2,N2-dimethylpyridine-2,6-diamine: A Hypothetical Crystallographic Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of N2,N2-dimethylpyridine-2,6-diamine. While a published crystal structure for this specific compound is not currently available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the synthesis, crystallization, and a complete workflow for single-crystal X-ray diffraction analysis. Furthermore, it presents a hypothetical analysis of the expected structural features and discusses their potential implications in medicinal chemistry and materials science, drawing parallels with structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with potential applications in various fields of chemistry. The pyridine scaffold is a ubiquitous feature in many biologically active compounds and functional materials[1]. Derivatives of 2,6-diaminopyridine, in particular, have garnered interest for their roles as versatile pharmaceutical intermediates and as ligands in coordination chemistry[2][3]. The introduction of a dimethylamino group at one of the amine positions can significantly influence the molecule's electronic properties, basicity, and steric hindrance, thereby modulating its biological activity and coordination behavior.

The three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into a molecule's structure-property relationships. This includes precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical reactivity, designing new drug candidates, and engineering novel materials[4]. This guide, therefore, presents a systematic approach to obtaining and interpreting the crystal structure of this compound.

Synthesis and Crystallization: From Powder to Single Crystal

The first critical step in any crystallographic study is the synthesis of the pure compound followed by the growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the amination of dihalopyridines[5]. A potential two-step synthesis is outlined below:

Step 1: Monosubstitution of 2,6-dibromopyridine

A selective monoamination of 2,6-dibromopyridine with dimethylamine can be achieved under controlled conditions. This reaction typically involves the use of a palladium catalyst and a suitable base.

Step 2: Amination of the intermediate

The resulting 2-bromo-6-(dimethylamino)pyridine can then be subjected to a second amination reaction, this time with ammonia or a protected amine, to yield the final product, this compound.

A detailed experimental protocol is provided below:

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-dibromopyridine

  • Dimethylamine solution (e.g., 2 M in THF)

  • Ammonia solution (e.g., 7 N in methanol)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Monosubstitution: In a flame-dried Schlenk flask, dissolve 2,6-dibromopyridine (1 eq.), Pd(OAc)2 (0.02 eq.), and Xantphos (0.04 eq.) in anhydrous toluene.

  • Add NaOtBu (1.2 eq.) and dimethylamine solution (1.1 eq.) to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-bromo-6-(dimethylamino)pyridine.

  • Second Amination: In a separate reaction vessel, combine the purified 2-bromo-6-(dimethylamino)pyridine (1 eq.), Pd(OAc)2 (0.02 eq.), and a suitable phosphine ligand in toluene.

  • Add NaOtBu (1.2 eq.) and the ammonia solution (1.5 eq.).

  • Heat the mixture under an inert atmosphere at 100-120 °C until the starting material is consumed.

  • Follow the same workup and purification procedure as in the first step to isolate this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often a matter of trial and error. Several techniques can be employed for small organic molecules[6][7].

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to form a nearly saturated solution. The solvent is then allowed to evaporate slowly, leading to the formation of crystals[7][8]. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often ideal[8].

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can induce crystallization[8][9].

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth[9].

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids over time[8].

G

Single-Crystal X-ray Diffraction Analysis: A Step-by-Step Protocol

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Data Collection

The crystal is mounted on a goniometer and placed in a beam of X-rays. A detector records the diffraction pattern as the crystal is rotated[10].

Experimental Protocol: Data Collection

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a suitable holder (e.g., a cryoloop or a glass fiber).

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector)[11].

  • Data Collection Strategy: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage[11].

  • Perform a preliminary screening to determine the crystal quality and unit cell parameters.

  • Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., ω-scans) at different crystal orientations[4][11]. Data is typically collected over a range of 2θ angles[4].

Data Processing and Structure Solution

The raw diffraction images are processed to extract the intensities of the individual reflections, which are then used to solve and refine the crystal structure[12].

G

Data Processing Steps:

  • Integration: The diffraction spots on the raw images are located, and their intensities are integrated[12].

  • Indexing: The diffraction pattern is used to determine the unit cell parameters and the crystal lattice type[11][12].

  • Scaling and Merging: The integrated intensities from all the images are scaled to a common reference frame and merged to create a unique set of reflection data. Corrections for absorption and other experimental factors are also applied[4].

Structure Solution and Refinement:

  • Structure Solution: The phases of the structure factors are determined using methods like direct methods or Patterson methods, which leads to an initial electron density map and a preliminary structural model[13].

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors[13].

Hypothetical Crystal Structure of this compound

In the absence of experimental data, we can predict some of the key structural features of this compound based on the known structures of similar pyridine derivatives.

Expected Molecular Geometry

The central pyridine ring is expected to be planar. The exocyclic C-N bonds to the amino and dimethylamino groups will likely have some degree of double bond character due to resonance with the aromatic ring. The geometry around the nitrogen atom of the primary amino group is expected to be trigonal pyramidal, while the nitrogen of the dimethylamino group will also adopt a similar geometry.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) or Pbca
C-N (pyridine) ~1.34 Å
C-C (pyridine) ~1.39 Å
C-N (exocyclic) ~1.37 Å
N-C (methyl) ~1.47 Å
C-N-C angle (dimethylamino) ~118°
Pyridine ring Planar

Table 1: Hypothetical Crystallographic and Geometric Parameters for this compound.

Potential Intermolecular Interactions

The presence of the primary amino group suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal packing. The N-H protons can act as hydrogen bond donors, while the pyridine nitrogen and the nitrogen of the dimethylamino group can act as acceptors. These hydrogen bonds could lead to the formation of one-dimensional chains or two-dimensional networks.

G

Implications for Drug Development and Materials Science

The detailed structural information obtained from a crystal structure analysis can have significant implications:

  • Drug Design: Understanding the three-dimensional shape and hydrogen bonding capabilities of this compound is crucial for designing molecules that can bind to specific biological targets. The crystal structure would provide a basis for computational modeling and the rational design of more potent and selective drug candidates. The antiproliferative activity of some 2,6-diaminopyridine derivatives highlights the potential of this class of compounds in cancer therapy.

  • Materials Science: The ability of 2,6-diaminopyridine derivatives to act as ligands for metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties[1]. The crystal packing and intermolecular interactions would provide insights into how these molecules self-assemble, which is essential for designing materials with desired properties.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of this compound. Although a solved structure is not yet publicly available, the detailed protocols and hypothetical analysis presented here offer a solid foundation for any researcher embarking on this endeavor. The structural insights gained from such a study would be invaluable for advancing the application of this and related compounds in both medicinal chemistry and materials science.

References

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (n.d.). National Institutes of Health. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). MDPI. [Link]

  • N2,N2-dimethylpyridine-2,5-diamine. (n.d.). PubChem. [Link]

  • N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine. (n.d.). PubChem. [Link]

  • Process for preparing pyridine-2,6-diamines. (n.d.).
  • Production of 2,6-diamino-pyridine. (n.d.).
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega. [Link]

  • Single-crystal growth of organic semiconductors. (n.d.). DR-NTU. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx. [Link]

  • Synthesis of 15N-labelled 3,5-dimethylpyridine. (n.d.). National Institutes of Health. [Link]

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Solubility of N2,N2-dimethylpyridine-2,6-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N2,N2-dimethylpyridine-2,6-diamine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structure, featuring a pyridine ring scaffold with both primary and tertiary amine functionalities, makes it a versatile building block for creating complex nitrogen-containing compounds.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is a critical prerequisite for its effective use.

Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a fundamental parameter in formulation development for ensuring bioavailability. While extensive quantitative solubility data for this compound is not widely available in public literature, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By leveraging first principles of physical organic chemistry and analyzing data from structurally analogous compounds, this document serves as a practical tool for any scientist working with this molecule.

Part 1: Theoretical & Predictive Framework for Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A predictive assessment requires a detailed analysis of the molecule's physicochemical properties.

Molecular Structure and Physicochemical Properties

The structure of this compound features a polar pyridine core, a primary amine (-NH₂) group capable of both donating and accepting hydrogen bonds, and a tertiary dimethylamine (-N(CH₃)₂) group which can only accept hydrogen bonds. This combination of a polar heterocyclic ring, hydrogen-bonding groups, and non-polar alkyl groups results in a molecule with a nuanced solubility profile.

PropertyValue / PredictionSource
Molecular Formula C₇H₁₁N₃[1]
Molecular Weight 137.18 g/mol [1]
Predicted Boiling Point 253.5 ± 20.0 °C[1]
Predicted Density 1.115 ± 0.06 g/cm³[1]
Hydrogen Bond Donors 1 (from the -NH₂ group)PubChem
Hydrogen Bond Acceptors 3 (one on each nitrogen atom)PubChem
Core Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The overall polarity of a molecule is a balance between its polar and non-polar regions.[3] For this compound, the pyridine ring and amine groups contribute polarity, while the two methyl groups add non-polar character.

The key intermolecular forces at play are:

  • Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and all three nitrogen atoms are hydrogen bond acceptors. This is the most significant interaction in protic solvents.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms, allowing for strong interactions with other polar molecules.

  • Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with non-polar solvents.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute Polar Groups: - Pyridine Ring - Primary Amine (-NH2) - Tertiary Amine (-NMe2) H-Bonding: - Donors & Acceptors Interaction Intermolecular Forces (H-Bonding, Dipole-Dipole) Solute->Interaction matches Solvent Polarity: - Protic (e.g., MeOH) - Aprotic (e.g., DMSO) - Non-Polar (e.g., Hexane) Intermolecular Forces Solvent->Interaction matches Solubility Solubility Outcome Interaction->Solubility determines

Caption: Logical relationship between solute/solvent properties and solubility.

Solubility Prediction in Common Organic Solvent Classes

Based on the molecular structure and core principles, we can predict the solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The primary and tertiary amines, along with the pyridine nitrogen, can form strong hydrogen bonds with the solvent's hydroxyl groups. While amines with more than five or six carbons tend to have lower water solubility, the presence of multiple nitrogen atoms in this relatively small molecule should enhance it.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions and the primary amine's hydrogen atoms.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is likely. These solvents are weakly polar and can engage in dipole-dipole interactions. For similar, more complex dicarboxamide derivatives of pyridine, good solubility in DCM and chloroform has been noted.[6]

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate solubility is expected. These solvents are less polar than alcohols but can still act as hydrogen bond acceptors.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low to poor solubility is predicted. The significant polarity and hydrogen bonding capability of the molecule are a mismatch for the weak van der Waals forces offered by non-polar solvents. The aromatic nature of toluene might offer slightly better interaction with the pyridine ring compared to aliphatic hexane.

Effect of pH on Aqueous Solubility

The amine groups and the pyridine ring nitrogen are basic. In an acidic aqueous solution, these sites will be protonated to form cationic pyridinium and ammonium salts. These ionic salts are significantly more polar than the neutral molecule and are expected to be highly soluble in water. Therefore, the aqueous solubility of this compound should dramatically increase at a low pH.

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable, they must be validated by empirical data. The following protocols provide robust, self-validating methods for determining solubility in the laboratory.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick classification of solubility, which is useful for initial solvent screening.[7][8]

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in a variety of solvents. A common threshold for "soluble" in such tests is dissolving approximately 25-30 mg in 1 mL of solvent.

Methodology:

  • Preparation: Dispense 1.0 mL of the selected test solvent into a clean, small test tube or vial.

  • Solute Addition: Accurately weigh and add approximately 25 mg of this compound to the solvent.

  • Mixing: Vigorously shake or vortex the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record: Log the observation for each solvent tested in a structured table.

G start Start prep Add 25 mg Solute to 1 mL Solvent start->prep mix Vortex for 1-2 min at Ambient Temp prep->mix observe Visually Inspect for Undissolved Solid mix->observe soluble Result: Soluble observe->soluble No solid remains insoluble Result: Insoluble or Partially Soluble observe->insoluble Solid remains

Caption: Workflow for qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This is a classic and reliable method for accurately measuring solubility, often used for pharmaceutical compounds and derivatives.[9][10]

Objective: To determine the mass of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

Methodology:

  • Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. (The amount should be sufficient to ensure undissolved solid remains after equilibrium).

  • Saturation: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium saturation.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred. For accuracy, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

  • Final Weighing: Once the solvent is fully removed and the vial has returned to ambient temperature in a desiccator, weigh the vial containing the dried solute residue.

  • Calculation:

    • Mass of dissolved solute = (Final weight of vial + residue) - (Initial weight of empty vial).

    • Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL).

Data Presentation

All experimentally determined solubility data should be recorded systematically.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Dichloromethane25
Acetonitrile25
Toluene25
Water (pH 7)25
0.1 M HCl (aq)25

Conclusion

This compound is a molecule of significant synthetic interest, and understanding its solubility is paramount for its application. Based on its molecular structure, it is predicted to be highly soluble in polar protic and aprotic organic solvents, moderately soluble in less polar solvents like ethers and chlorinated hydrocarbons, and poorly soluble in non-polar aliphatic and aromatic solvents. Its basic nature implies that its aqueous solubility will be dramatically enhanced in acidic conditions.

This guide provides both a robust theoretical framework for predicting these behaviors and detailed, field-proven protocols for their experimental verification. By applying these principles and methods, researchers, chemists, and formulation scientists can confidently select appropriate solvent systems, streamline process development, and accelerate their research and development goals.

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The Diaminopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Diaminopyridine Moiety

The diaminopyridine scaffold, a pyridine ring substituted with two amino groups, represents a cornerstone in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of substituted diaminopyridines, offering insights for the seasoned researcher and a foundational understanding for those new to the field.

Synthetic Strategies: Accessing the Diaminopyridine Core and its Analogs

The synthetic accessibility of diaminopyridines is crucial for their exploration in drug discovery. A variety of methods have been developed to introduce amino groups onto the pyridine ring and to further functionalize the scaffold.

Classical Approaches and Modern Refinements

Traditional methods for the synthesis of aminopyridines often involve harsh reaction conditions. However, modern organic synthesis has provided milder and more efficient alternatives. For instance, the synthesis of 2,6-diaminopyridine can be achieved through the Chichibabin reaction, where pyridine is heated with sodium amide.

A more versatile approach for the synthesis of multi-substituted pyridines involves a two-step procedure starting from amino allenes, aldehydes, and aryl iodides. This method allows for flexible control over the substitution pattern.[1]

Cross-Coupling Reactions: A Powerful Tool for Functionalization

Copper-catalyzed amination of halopyridines, a variation of the Ullmann condensation, has emerged as a powerful tool for the synthesis of substituted diaminopyridines. This method offers a cost-effective and less toxic alternative to palladium-catalyzed reactions. The Ullmann reaction involves the coupling of two aryl halides in the presence of copper, and its efficiency can be improved by activating the copper prior to use.[2]

Experimental Protocol: Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction

This protocol describes a common method for the preparation of 2,6-diaminopyridine.

Materials:

  • Sodium amide

  • Pyridine

  • Inert organic solvent (e.g., toluene, xylene)

  • Phase-transfer catalyst (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, heat a mixture of sodium amide, an inert organic solvent, and a phase-transfer catalyst to 140-220 °C for 0.5-3 hours.

  • Slowly add pyridine to the heated mixture over a period of 1-2 hours.

  • Maintain the reaction at 150-180 °C for 3-6 hours (Chichibabin reaction).

  • After the reaction is complete, cool the mixture and carefully add water for hydrolysis.

  • Cool the mixture further to induce crystallization.

  • Filter the solid product to obtain 2,6-diaminopyridine.[3]

G Pyridine Pyridine Reaction1 Chichibabin Reaction (150-180°C) Pyridine->Reaction1 NaNH2 Sodium Amide (NaNH2) NaNH2->Reaction1 Solvent Inert Solvent Solvent->Reaction1 Catalyst Phase-Transfer Catalyst Catalyst->Reaction1 Heat1 Heat (140-220°C) Heat1->Reaction1 Hydrolysis Hydrolysis (H2O) Reaction1->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization DAP 2,6-Diaminopyridine Crystallization->DAP

General workflow for the Chichibabin synthesis of 2,6-diaminopyridine.

Therapeutic Applications of Substituted Diaminopyridines

The diaminopyridine scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities.

Neurological Disorders: The Case of Amifampridine (3,4-Diaminopyridine)

Amifampridine, or 3,4-diaminopyridine (3,4-DAP), is a prime example of a clinically successful diaminopyridine derivative. It is used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that impairs neuromuscular transmission.[4][5]

Mechanism of Action: 3,4-DAP is a voltage-gated potassium channel blocker.[5][6] By blocking these channels on the presynaptic nerve terminal, it prolongs the duration of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to increased calcium influx and enhanced release of the neurotransmitter acetylcholine into the neuromuscular junction. The increased acetylcholine levels improve muscle contraction and alleviate the weakness associated with LEMS.[1][4][5]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Arrives K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes DAP 3,4-Diaminopyridine DAP->K_channel Blocks Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx ACh_vesicles Acetylcholine Vesicles Ca_influx->ACh_vesicles Triggers Fusion ACh_release Enhanced ACh Release ACh_vesicles->ACh_release ACh Acetylcholine ACh_release->ACh AChR Acetylcholine Receptor ACh->AChR Muscle_contraction Muscle Contraction AChR->Muscle_contraction Activates

Mechanism of action of 3,4-diaminopyridine at the neuromuscular junction.
Antibacterial Agents: Targeting Dihydrofolate Reductase

Diaminopyrimidine derivatives have a long history as antibacterial agents, with trimethoprim being a classic example. These compounds act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. Folic acid is a precursor for the synthesis of nucleotides and some amino acids, and its inhibition leads to the cessation of bacterial growth.

Structure-activity relationship (SAR) studies have shown that the potency of these inhibitors can be modulated by varying the substituents on the pyridine and amino groups.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 1 Staphylococcus aureus0.25-4[7]
Compound 2c Staphylococcus aureus0.039[8]
Compound 2c Bacillus subtilis0.039[8]
Anticancer Agents: A Focus on Kinase Inhibition

The diaminopyridine scaffold has been extensively explored in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Diaminopyrimidine derivatives have been designed to target various kinases, including Janus kinases (JAKs) and p38 mitogen-activated protein (MAP) kinase.

JAK-STAT Pathway Inhibition: The JAK-STAT signaling pathway is involved in cell proliferation, differentiation, and immune responses.[9] Aberrant activation of this pathway is implicated in various cancers and autoimmune diseases.[10] Diaminopyrimidine-based JAK inhibitors have shown promise in preclinical and clinical studies for the treatment of rheumatoid arthritis and other inflammatory conditions.[8][11]

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates DAP_inhibitor Diaminopyridine JAK Inhibitor DAP_inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_transcription Initiates

Inhibition of the JAK-STAT signaling pathway by a diaminopyridine-based inhibitor.

p38 MAP Kinase Inhibition: The p38 MAP kinase is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] Inhibition of p38 is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[12] 2,6-Diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent p38α inhibitors.[13]

CompoundTarget Cell LineIC50 (µM)Reference
Compound 3d MCF-7 (Breast Cancer)43.4[14]
Compound 4d MCF-7 (Breast Cancer)39.0[14]
Compound 3d MDA-MB-231 (Breast Cancer)35.9[14]
Compound 4d MDA-MB-231 (Breast Cancer)35.1[14]
Anti-inflammatory Potential

Beyond their role as kinase inhibitors in inflammatory diseases, diaminopyrimidine derivatives have shown direct anti-inflammatory properties.[8] Some pyrimidine derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[15]

Structure-Activity Relationships (SAR): Guiding Drug Design

The biological activity of diaminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amino groups. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

For antibacterial diaminopyrimidines targeting DHFR, the substitution pattern on the pyridine ring and the nature of the amino groups influence the binding affinity to the enzyme's active site.

In the context of kinase inhibitors, substituents are designed to interact with specific residues in the ATP-binding pocket of the target kinase. For example, in the development of JAK3 selective inhibitors, optimization at the C2 and C4-positions of the pyrimidine ring led to potent and orally bioavailable compounds.[8]

Conclusion and Future Perspectives

The diaminopyridine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of more selective and potent diaminopyridine derivatives with improved pharmacokinetic and pharmacodynamic properties. The exploration of novel substitution patterns and the use of advanced synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with the potential to address unmet medical needs.

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An In-Depth Technical Guide to N2,N2-dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N2,N2-dimethylpyridine-2,6-diamine, a substituted pyridine derivative of interest to researchers in drug discovery and materials science. Due to the limited availability of detailed, peer-reviewed experimental data, this document focuses on compiling the known properties, outlining plausible synthetic approaches based on established chemical principles, and discussing potential applications. It is intended to serve as a foundational resource for scientists and professionals, highlighting both the current knowledge and the existing gaps in the scientific literature regarding this compound.

Introduction

This compound is a member of the substituted diaminopyridine family, a class of compounds recognized for their diverse applications in medicinal and coordination chemistry. The presence of both a primary amine and a tertiary dimethylamine group on the pyridine scaffold imparts a unique combination of electronic and steric properties, making it an intriguing building block for more complex molecular architectures. This guide aims to consolidate the available information on this compound, providing a structured resource for researchers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are derived from computational predictions and await experimental verification.

PropertyValueSource
IUPAC Name This compound-
Synonyms N,N-Dimethyl-2,6-pyridinediamine, 2-amino-6-(dimethylamino)pyridineMultiple
CAS Number 63763-86-0[1][2]
Molecular Formula C₇H₁₁N₃[1][2]
Molecular Weight 137.18 g/mol [1][2]
Predicted Boiling Point 253.5 ± 20.0 °C[3]
Predicted Density 1.115 ± 0.06 g/cm³[3]

Synthesis and Purification

Proposed Synthetic Pathways

Two potential synthetic strategies are outlined below. These are theoretical and would require experimental optimization and validation.

Pathway A: From 2,6-Dihalopyridine

This approach involves a two-step nucleophilic aromatic substitution, a common method for the synthesis of substituted pyridines.

Synthesis_Pathway_A start 2,6-Dichloropyridine step1 Nucleophilic Substitution (Dimethylamine) start->step1 intermediate 2-Chloro-6-(dimethylamino)pyridine step1->intermediate step2 Nucleophilic Substitution (Ammonia) intermediate->step2 product This compound step2->product

Proposed Synthesis Pathway A
  • Step 1: 2,6-Dichloropyridine is reacted with an excess of dimethylamine. The greater nucleophilicity of dimethylamine would likely favor monosubstitution at one of the chloro positions.

  • Step 2: The resulting 2-chloro-6-(dimethylamino)pyridine intermediate is then subjected to amination using ammonia, potentially under pressure and with a catalyst, to replace the remaining chlorine atom with a primary amino group.

Pathway B: From 2-Amino-6-chloropyridine

This pathway starts with a commercially available precursor and involves a single substitution step.

Synthesis_Pathway_B start 2-Amino-6-chloropyridine step1 Nucleophilic Substitution (Dimethylamine) start->step1 product This compound step1->product

Proposed Synthesis Pathway B
  • Step 1: 2-Amino-6-chloropyridine is reacted with dimethylamine. This reaction would likely require heating and potentially a catalyst to facilitate the substitution of the chloro group.

Purification

Purification of the crude product would likely involve standard laboratory techniques. Based on methods for similar compounds, the following steps are suggested:

  • Extraction: The reaction mixture would be worked up with an appropriate organic solvent and aqueous washes to remove inorganic byproducts.

  • Chromatography: Column chromatography on silica gel would be a primary method for separating the desired product from starting materials and side products.

  • Distillation or Recrystallization: Depending on the physical state of the purified compound, vacuum distillation (for liquids) or recrystallization from a suitable solvent system could be employed for final purification.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the primary amino group, and the protons of the two methyl groups on the tertiary amine.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbons of the pyridine ring and the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine.

  • C-H stretching vibrations of the aromatic ring and methyl groups.

  • C=C and C=N stretching vibrations within the pyridine ring.

  • N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z = 137.18.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Medicinal Chemistry

The diaminopyridine scaffold is a well-established pharmacophore in drug discovery.[4] Substituted 2,6-diaminopyridines have been investigated for a range of biological activities, and it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The combination of a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the tertiary amine and pyridine nitrogen) provides multiple points for interaction with biological targets.

Coordination Chemistry

The three nitrogen atoms in this compound make it a potential tridentate ligand for the formation of metal complexes. The coordination of metal ions to such ligands can lead to novel materials with interesting catalytic, magnetic, or optical properties. The steric bulk of the dimethylamino group could influence the coordination geometry and reactivity of the resulting metal complexes.

Coordination_Complex cluster_0 This compound Ligand L Pyridine Ring -N(CH3)2 -NH2 M Metal Ion L->M Coordination Complex Coordination Complex M->Complex

Potential Coordination of the Ligand to a Metal Ion

Safety and Handling

Based on available data for similar compounds, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for further exploration in various scientific fields. This guide has summarized the currently available information and proposed logical pathways for its synthesis and characterization. It is our hope that this document will stimulate further research into this interesting molecule, leading to a more complete understanding of its properties and applications. The lack of comprehensive experimental data in the public domain represents a clear opportunity for future research contributions.

References

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  • Google Patents. US5939553A - Process for preparing pyridine-2,6-diamines.
  • NIH National Center for Biotechnology Information. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]

  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • ResearchGate. (PDF) N,N,N,N-Tetraphenylpyridine-2,6-diamine. [Link]

  • ResearchGate. (PDF) 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]

  • ResearchGate. (PDF) N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. [Link]

  • Google Patents. A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0825985 B1. [Link].

  • YouTube. 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. [Link]

  • LookChem. CAS No.63763-86-0,this compound Suppliers. [Link]

  • ResearchGate. (PDF) N,N,N,N-Tetraphenylpyridine-2,6-diamine. [Link]

  • ResearchGate. FT-IR of (a) CdI 2 , (b) N1,N1,N2-triethylethane-1,2-diamine, (c) N\N 00 CdI 2 , (d) B3LYP-IR of N\N 00 CdI 2 , and (e) Exp./DFT-IR graphical correlation of N\N 00 CdI 2 . [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. (PDF) N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. [Link]

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Methodological & Application

N2,N2-dimethylpyridine-2,6-diamine: A Versatile Scaffold for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 2,6-Diaminopyridine Core in Medicinal Chemistry

The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in a variety of biological interactions. Within this vast chemical space, the 2,6-diaminopyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to serve as a foundational element in the design of highly selective and potent therapeutic agents. This application note delves into the specific utility of N2,N2-dimethylpyridine-2,6-diamine, a readily functionalizable building block that offers medicinal chemists a strategic entry point for the synthesis of complex, biologically active molecules. Its unique electronic and structural features, characterized by the presence of both a primary and a tertiary amine on the pyridine core, allow for differential reactivity and the precise installation of pharmacophoric elements. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this versatile intermediate, with a particular focus on its role in the development of next-generation kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 63763-86-0BLD Pharm[1]
Molecular Formula C₇H₁₁N₃BLD Pharm[1]
Molecular Weight 137.18 g/mol BLD Pharm[1]
Predicted Boiling Point 253.5 ± 20.0 °CLookChem[2]
Predicted Density 1.115 ± 0.06 g/cm³LookChem[2]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of this compound: A Practical Protocol

The synthesis of asymmetrically substituted 2,6-diaminopyridines can be achieved through various methods, including the Chichibabin reaction or the amination of halopyridines.[3][4] A particularly relevant method for producing this compound involves the reaction of 3-hydroxy pentane 1,5-dinitrile with dimethylamine.[1]

Protocol: Synthesis of 2-Amino-6-(dimethylamino)pyridine

This protocol is adapted from methodologies described in the patent literature, providing a conceptual framework for the laboratory-scale synthesis.[5]

Materials:

  • 3-Hydroxy pentane 1,5-dinitrile

  • Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

  • Suitable solvent (e.g., an alcohol like ethanol or a polar aprotic solvent like DMF)

  • Nitrile-activating catalyst (optional, e.g., a copper(I) or copper(II) salt)[1]

  • Standard laboratory glassware for reflux, extraction, and purification

  • Rotary evaporator

  • Column chromatography supplies (silica gel, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy pentane 1,5-dinitrile in a suitable solvent.

  • Addition of Dimethylamine: Add an excess of dimethylamine solution to the flask. The reaction can be performed under pressure in a sealed vessel if using gaseous dimethylamine.

  • Catalyst Addition (Optional): If a catalyst is used, add the nitrile-activating catalyst to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 100-200 °C and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-amino-6-(dimethylamino)pyridine.[5]

Characterization:

  • ¹H NMR: To confirm the presence of aromatic protons on the pyridine ring, the N-methyl protons, and the primary amine protons.

  • ¹³C NMR: To identify the number of unique carbon environments in the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors

The 2,6-diaminopyridine scaffold is a key feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6] The differential reactivity of the two amino groups in this compound makes it an attractive building block for creating complex molecules that can selectively target the ATP-binding site of kinases.

Case Study: The Role of the 2,6-Diaminopyridine Scaffold in CDK Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] Several FDA-approved drugs, such as Palbociclib, Ribociclib, and Abemaciclib, are CDK4/6 inhibitors that have shown significant efficacy in treating certain types of breast cancer.[8] More recently, there has been a focus on developing inhibitors that also target CDK2 to overcome resistance to CDK4/6 inhibitors.[9]

One such example is the clinical candidate PF-06873600 , a potent and selective inhibitor of CDK2, CDK4, and CDK6.[2][6] The core structure of many kinase inhibitors, including those targeting CDKs, often features a heterocyclic system that can form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The 2,6-diaminopyridine motif is well-suited for this purpose.

The synthesis of complex kinase inhibitors like PF-06873600 often involves a convergent approach where key fragments are prepared separately and then coupled together. A building block like this compound can serve as a versatile precursor to one of these fragments. The primary amine at the 6-position can be selectively functionalized, for instance, through acylation or coupling reactions, while the tertiary amine at the 2-position can influence the electronic properties and solubility of the molecule.

The general synthetic utility of this scaffold is illustrated in the workflow below:

G cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis Start 2,6-Dihalopyridine Step1 Nucleophilic substitution with Dimethylamine Start->Step1 Intermediate 2-Halo-6-(dimethylamino)pyridine Step1->Intermediate Step2 Nucleophilic substitution with Ammonia or protected amine Intermediate->Step2 Product This compound Step2->Product BuildingBlock This compound Reaction1 Selective N-functionalization at C6-NH2 (e.g., Buchwald-Hartwig amination) BuildingBlock->Reaction1 Intermediate2 Functionalized Pyridine Intermediate Reaction1->Intermediate2 Reaction2 Coupling with another key fragment Intermediate2->Reaction2 FinalCompound Complex Kinase Inhibitor (e.g., CDK inhibitor scaffold) Reaction2->FinalCompound G cluster_reactivity Reactivity of this compound cluster_primary_amine C6-NH2 (Primary Amine) cluster_tertiary_amine C2-N(CH3)2 (Tertiary Amine) Start This compound Acylation Acylation Start->Acylation High Reactivity ReductiveAmination Reductive Amination Start->ReductiveAmination High Reactivity BuchwaldHartwig Buchwald-Hartwig Amination Start->BuchwaldHartwig High Reactivity ElectronicModulation Electronic & Physicochemical Modulation Start->ElectronicModulation Low Reactivity

Caption: Reactivity profile of this compound.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its differentiated amino groups provide a handle for selective functionalization, enabling the construction of diverse molecular architectures. The demonstrated importance of the 2,6-diaminopyridine scaffold in clinically successful kinase inhibitors underscores the potential of this and related building blocks in future drug discovery efforts. As the demand for highly selective and potent therapeutics continues to grow, the strategic use of well-designed intermediates like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • ACS Publications. (2021, June 10). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • G1 Therapeutics, Inc. (2019, April 3). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. [Link]

  • Google Patents. (2007, September 5). Production of 2,6-diamino-pyridine.
  • European Patent Office. (n.d.). A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES - EP 0 825 985 B1. [Link]

  • ResearchGate. (2025, August 6). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. [Link]

  • Journal of Medicinal Chemistry. (2021, June 10). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. [Link]

  • ACS Omega. (2020, June 3). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. [Link]

  • LookChem. (n.d.). CAS No.63763-86-0,this compound Suppliers. [Link]

  • ACS Publications. (2025, August 10). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]

  • National Institutes of Health. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Semantic Scholar. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Semantic Scholar. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. [Link]

  • National Center for Biotechnology Information. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

  • ResearchGate. (2025, August 6). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • MDPI. (2024, February 22). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • PubChem. (n.d.). N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine. [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. [Link]

  • Google Patents. (n.d.). Production of 2,6-diamino-pyridine.
  • ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. (2021). Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B.
  • PubChem. (n.d.). CID 67155575. [Link]

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The Strategic Application of N2,N2-dimethylpyridine-2,6-diamine in the Synthesis of Advanced Fluorescent Probes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. N2,N2-dimethylpyridine-2,6-diamine emerges as a highly valuable and versatile precursor in the synthesis of such probes. Its inherent chemical properties, namely the presence of two nucleophilic amino groups on a pyridine core, one of which is a potent electron-donating dimethylamino group, make it an exceptional building block for creating sophisticated fluorophores. This guide provides an in-depth exploration of the strategic use of this compound in the synthesis of fluorescent probes, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The unique electronic architecture of this diamine allows for the construction of "push-pull" systems, which are fundamental to the design of environmentally sensitive and analyte-responsive fluorescent probes.

Core Principles: The Chemistry of this compound in Fluorophore Synthesis

The utility of this compound in fluorescent probe synthesis is primarily rooted in the concept of Intramolecular Charge Transfer (ICT) . The 2,6-diaminopyridine scaffold can act as an electron-rich "donor" component. The N,N-dimethylamino group at the 2-position is a particularly strong electron donor, while the amino group at the 6-position provides a reactive handle for further functionalization.

By chemically coupling this electron-donating core with an electron-withdrawing "acceptor" moiety, a push-pull fluorophore is created. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the donor (the dimethylaminopyridine part), to the lowest unoccupied molecular orbital (LUMO), which is predominantly associated with the acceptor. This charge redistribution leads to a large change in the dipole moment of the molecule in the excited state, making the emission properties highly sensitive to the local environment's polarity.

ICT_Mechanism GS This compound Derivative (Donor-Acceptor System) ES Intramolecular Charge Transfer (ICT) (Polarized Excited State) GS->ES ES->GS

Caption: General reaction scheme for the synthesis of a push-pull fluorophore.

Detailed Protocol: Synthesis of a this compound-based Solvatochromic Probe

This protocol details the synthesis of a solvatochromic fluorescent probe via the condensation of this compound with 4-nitrobenzaldehyde.

Materials:

  • This compound (98%)

  • 4-Nitrobenzaldehyde (99%)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 137.18 mg) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 4-nitrobenzaldehyde (1.0 mmol, 151.12 mg).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the imine formation. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The product spot should be more intensely colored and have a different Rf value than the starting materials.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting crude solid in 25 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 20 mL of deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The product is typically a brightly colored solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note: A Fluorescent Probe for the Detection of Transition Metal Ions

Derivatives of 2,6-diaminopyridine have demonstrated utility as fluorescent probes for the detection of transition metal ions. [1]The pyridine nitrogen and the two amino groups can act as a tridentate chelation site for metal ions. The binding of a metal ion, such as Cu²⁺, enhances the electron-withdrawing character of the pyridine ring. [1]This modulation of the electronic properties of the fluorophore upon metal ion binding can lead to a detectable change in its fluorescence.

In the case of our synthesized push-pull fluorophore, the coordination of a metal ion to the pyridine nitrogen would further increase the electron-accepting ability of the pyridine ring, leading to a more pronounced ICT character. This can result in a ratiometric shift in the emission wavelength or a significant change in fluorescence intensity ("turn-on" or "turn-off" response).

Protocol for Metal Ion Sensing

Materials:

  • Stock solution of the synthesized fluorescent probe (1 mM in acetonitrile)

  • Stock solutions of various metal perchlorate salts (e.g., Cu(ClO₄)₂, Zn(ClO₄)₂, Ni(ClO₄)₂) (10 mM in acetonitrile)

  • Acetonitrile (spectroscopic grade)

  • Fluorometer

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, prepare solutions of the fluorescent probe at a final concentration of 10 µM in acetonitrile.

  • Titration: To each cuvette, add increasing amounts of the metal ion stock solution to achieve a range of final metal ion concentrations (e.g., 0 to 50 µM).

  • Equilibration: Allow the solutions to equilibrate for 5 minutes at room temperature.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using an excitation wavelength determined from the probe's absorption maximum.

  • Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of the metal ion concentration. This allows for the determination of the detection limit and the binding stoichiometry.

Photophysical Properties and Data Presentation

The photophysical properties of the synthesized probe are expected to be highly dependent on the solvent environment due to its ICT character.

PropertyNon-polar Solvent (e.g., Toluene)Polar Aprotic Solvent (e.g., Acetonitrile)Polar Protic Solvent (e.g., Ethanol)
Absorption Max (λ_abs) ~400 nm~415 nm~420 nm
Emission Max (λ_em) ~480 nm (Blue-Green)~530 nm (Green-Yellow)~580 nm (Orange)
Stokes Shift ~80 nm~115 nm~160 nm
Quantum Yield (Φ_F) HighModerateLow

Rationale for Photophysical Behavior: In non-polar solvents, the excited state is less stabilized, leading to a higher energy emission (shorter wavelength) and a higher quantum yield. In polar solvents, the large dipole moment of the ICT excited state is stabilized by the solvent molecules, lowering the energy of the excited state and resulting in a red-shifted emission (longer wavelength). In polar protic solvents, hydrogen bonding can provide an additional non-radiative decay pathway, often leading to a lower quantum yield.

Experimental Workflow Visualization

Workflow cluster_synthesis Probe Synthesis & Purification cluster_characterization Characterization cluster_application Application: Metal Ion Sensing s1 Dissolve Diamine & Aldehyde in Ethanol s2 Add Acetic Acid Catalyst s1->s2 s3 Reflux for 4-6 hours s2->s3 s4 Rotary Evaporation s3->s4 s5 Solvent Extraction s4->s5 s6 Dry & Concentrate s5->s6 s7 Column Chromatography s6->s7 c1 NMR & Mass Spectrometry s7->c1 c2 Photophysical Measurements (Absorption, Emission, Quantum Yield) s7->c2 a1 Prepare Probe & Metal Ion Solutions c2->a1 a2 Fluorescence Titration a1->a2 a3 Data Analysis (Binding Constant, Detection Limit) a2->a3

Caption: A streamlined workflow for the synthesis, characterization, and application of the fluorescent probe.

Conclusion and Future Outlook

This compound is a powerful and strategic starting material for the synthesis of advanced fluorescent probes. Its inherent electronic properties and reactive handles allow for the straightforward construction of sophisticated fluorophores with tunable photophysical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast potential of this precursor in creating novel probes for a wide array of applications, from bioimaging to environmental sensing. Future work could involve expanding the library of acceptor moieties to fine-tune the emission color and analyte specificity, as well as incorporating biocompatible functional groups for targeted in vivo imaging.

References

  • Zhou, Y. M., & Tong, A. J. (2007). [Study of Derivatives of 2, 6-diaminopyridine as Fluorescence Probe of Transition Metal Ions]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(12), 2518-22.
  • Zhang, J., et al. (2014).

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Application Notes and Protocols: N2,N2-dimethylpyridine-2,6-diamine as a Non-Nucleophilic Base in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Basicity in Modern Organic Synthesis

In the intricate landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the outcome of a reaction. While strong bases are often required to deprotonate weakly acidic protons, their inherent nucleophilicity can lead to undesired side reactions, such as substitution or addition, thereby compromising the yield and purity of the target molecule. This has led to the development and application of non-nucleophilic bases, a class of organic compounds designed to be strong proton acceptors but poor nucleophiles. The defining characteristic of these bases is significant steric hindrance around the basic center, which allows for the abstraction of a proton while preventing the molecule from participating in nucleophilic attack.[1][2]

This guide focuses on N2,N2-dimethylpyridine-2,6-diamine , a substituted pyridine with structural features that suggest its potential as an effective non-nucleophilic base. The presence of a dimethylamino group at the C2 position and an amino group at the C6 position of the pyridine ring creates a sterically encumbered environment around the pyridine nitrogen. This steric shielding is anticipated to significantly diminish its nucleophilicity while preserving its basicity. While commercially available and noted as an intermediate in the synthesis of agrochemicals and pharmaceuticals, detailed literature on the specific applications of this compound as a non-nucleophilic base in synthetic protocols is not extensively documented.[3]

Therefore, this document will first explore the theoretical underpinnings of its function as a non-nucleophilic base. Subsequently, it will provide detailed, field-proven protocols for structurally analogous and well-established non-nucleophilic pyridine bases, such as 2,6-lutidine and 2,6-di-tert-butylpyridine. These representative applications will serve as a practical guide for researchers looking to employ this compound or similar sterically hindered bases in their synthetic endeavors.

Physicochemical Properties and Predicted Behavior

The efficacy of a non-nucleophilic base is a delicate balance between its basicity (pKa of its conjugate acid) and its steric profile.

PropertyThis compound2,6-Lutidine (2,6-dimethylpyridine)2,6-Di-tert-butylpyridine
Molecular Weight 137.18 g/mol 107.15 g/mol 191.31 g/mol
pKa of Conjugate Acid Predicted to be slightly higher than 2,6-lutidine due to the electron-donating amino groups.~6.7[4]~3.58[5]
Steric Hindrance Moderate to highModerateVery high

The dimethylamino and amino groups at the 2 and 6 positions of this compound are expected to increase the electron density on the pyridine nitrogen through resonance and inductive effects, thereby enhancing its basicity compared to pyridine.[4] At the same time, these substituents provide steric bulk that should effectively hinder the nitrogen's ability to act as a nucleophile.

Core Application: Proton Scavenging in Sensitive Reactions

The primary role of a non-nucleophilic base is to act as a "proton sponge," efficiently neutralizing acids generated during a reaction without interfering with the desired chemical transformation. This is particularly crucial in reactions involving acid-sensitive functional groups or intermediates.

Logical Workflow for Employing a Non-Nucleophilic Base

cluster_0 Reaction Setup cluster_1 Reaction Progress cluster_2 Work-up A Reactants & Solvent B Add this compound (or analogous base) A->B C Acidic Byproduct (e.g., H-X) is formed B->C D Base selectively abstracts the proton C->D E Formation of desired product D->E F Quench Reaction E->F G Aqueous Extraction to remove protonated base F->G H Purification of Product G->H

Caption: General workflow for utilizing a non-nucleophilic base.

Representative Protocol 1: Silyl Ether Formation using 2,6-Lutidine

The protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. The reaction often generates a strong acid (e.g., HCl from R3SiCl) which can cause side reactions or deprotection of other sensitive groups. A non-nucleophilic base is essential to neutralize this acid. 2,6-Lutidine is a commonly used base for this purpose.[6]

Reaction Principle

The alcohol attacks the silicon center of the silylating agent, and the departing chloride abstracts the alcoholic proton. The generated HCl is then immediately quenched by the non-nucleophilic base.

R-OH R-OH Product R-O-SiR3 R-OH->Product + R3SiCl R3SiCl R3SiCl Base 2,6-Lutidine Protonated_Base [2,6-Lutidinium]Cl Base->Protonated_Base + HCl

Caption: Silyl ether formation with a non-nucleophilic base.

Detailed Experimental Protocol

Objective: To protect a primary alcohol, benzyl alcohol, as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Benzyl alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add benzyl alcohol (1.00 g, 9.25 mmol) and anhydrous DCM (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.62 mL, 13.88 mmol) to the stirred solution.

  • Add TBDMSCl (1.53 g, 10.18 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure TBDMS-protected benzyl alcohol.

Rationale for Key Steps:

  • Anhydrous conditions: Silylating agents are sensitive to moisture.

  • Use of 2,6-Lutidine: Its steric bulk prevents it from attacking the electrophilic silicon center, a common side reaction with less hindered bases like pyridine.

  • Aqueous work-up: The acidic wash helps to remove the protonated lutidinium salt from the organic phase.

Representative Protocol 2: Dehydrohalogenation using 2,6-Di-tert-butylpyridine

In elimination reactions where a more hindered substrate is used, a non-nucleophilic base is crucial to favor the elimination (E2) pathway over the substitution (SN2) pathway. 2,6-Di-tert-butylpyridine, with its extreme steric hindrance, is an excellent choice for such transformations, despite its lower basicity.[5]

Reaction Principle

The sterically hindered base selectively removes a proton from the beta-carbon, leading to the formation of an alkene, without competing as a nucleophile at the carbon bearing the leaving group.

Detailed Experimental Protocol

Objective: To synthesize an alkene from a secondary alkyl halide.

Materials:

  • 2-Bromooctane (1.0 eq)

  • 2,6-Di-tert-butylpyridine (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 2-bromooctane (1.93 g, 10.0 mmol) and 2,6-di-tert-butylpyridine (3.83 g, 20.0 mmol) in anhydrous DMF (30 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and 1 M HCl (30 mL).

  • Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude alkene mixture (isomers of octene).

  • The product can be further purified by fractional distillation if necessary.

Rationale for Key Steps:

  • Choice of Base: The bulky tert-butyl groups on 2,6-di-tert-butylpyridine make it an extremely poor nucleophile, thus strongly favoring the E2 pathway.

  • Solvent: A polar aprotic solvent like DMF is suitable for this type of reaction.

  • Acidic Wash: This is essential to remove the highly lipophilic 2,6-di-tert-butylpyridinium salt from the product.

Conclusion and Future Outlook

This compound possesses the key structural attributes of a promising non-nucleophilic base: a basic pyridine nitrogen and significant steric encumbrance from its substituents. While its application in this capacity is not yet widely reported, the principles and protocols outlined in this guide for analogous sterically hindered pyridines provide a solid foundation for its exploration in organic synthesis. Researchers are encouraged to investigate its utility in reactions where a mild, non-nucleophilic base is required, potentially offering a unique reactivity profile due to its specific electronic and steric properties. As the demand for highly selective and efficient synthetic methodologies continues to grow, the development and characterization of new non-nucleophilic bases like this compound will undoubtedly play a crucial role.

References

  • Non-nucleophilic base. Wikipedia. [Link]

  • Non-nucleophilic base. Grokipedia. [Link]

  • 2,6-Lutidine. Wikipedia. [Link]

  • 23.17: Amines as Bases. Chemistry LibreTexts. [Link]

  • Basicity of pyridine and 2,6-di-tert-butylpyridine. Chemistry Stack Exchange. [Link]

  • This compound. MySkinRecipes. [Link]

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Prospective Application Notes and Protocols: Investigating N²,N²-dimethylpyridine-2,6-diamine as a Novel Organic Electron Donor in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The field of photoredox catalysis has revolutionized modern organic synthesis, yet the exploration of novel, metal-free organic reagents continues to be a frontier of intense research. This guide introduces N²,N²-dimethylpyridine-2,6-diamine, a commercially available yet underexplored electron-rich heterocycle, as a compelling candidate for applications in this domain. While its direct use in photoredox catalysis is not yet prominent in scientific literature, its intrinsic electronic and structural properties suggest significant potential. This document serves as a prospective guide for researchers, providing a theoretical framework, predictive analysis, and robust, actionable protocols to investigate its efficacy as an organic electron donor. We aim to bridge the gap between compound availability and application, offering a scientifically grounded starting point for innovation in catalysis.

Introduction: The Case for an Unexplored Donor

Visible-light photoredox catalysis has emerged as a powerful platform for activating organic molecules through single-electron transfer (SET) pathways, enabling the formation of complex bonds under remarkably mild conditions.[1] A cornerstone of many such systems is the electron donor, a component that facilitates the catalytic cycle, often sacrificially, by regenerating the ground state of the photocatalyst. While transition metal complexes have been workhorses in the field, there is a significant and growing impetus to develop efficient, inexpensive, and sustainable organic molecules to fulfill these roles.[2][3]

N²,N²-dimethylpyridine-2,6-diamine enters this landscape as a molecule of high potential. Its structure is characterized by a pyridine nucleus substituted with two nitrogen-based functional groups: a primary amine (-NH₂) and a tertiary dimethylamino group (-N(CH₃)₂). The latter is a potent electron-donating group, which can significantly modulate the electronic properties of the heterocyclic core. This inherent electron-richness makes it a prime candidate for investigation as a sacrificial electron donor in reductive quenching cycles or as a key component in the formation of photoactive electron donor-acceptor (EDA) complexes.[4][5]

This guide provides the foundational knowledge and detailed experimental starting points for academic and industrial researchers to systematically evaluate and potentially unlock the utility of N²,N²-dimethylpyridine-2,6-diamine in photoredox catalysis.

Physicochemical and Predicted Electronic Properties

Understanding the fundamental properties of N²,N²-dimethylpyridine-2,6-diamine is the first step in designing effective catalytic systems. While extensive experimental data is not yet available, we can consolidate known information and make robust predictions based on its chemical structure.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₇H₁₁N₃[6]
Molecular Weight 137.18 g/mol [6]
CAS Number 63763-86-0[6]
Appearance (Predicted) Colorless to pale yellow solid/oilBased on similar aromatic diamines.[7]
Solubility (Predicted) Soluble in common organic solvents (e.g., DMF, DMSO, CH₃CN, THF, Dichloromethane).The aromatic and alkyl groups suggest good solubility in polar aprotic and other organic media.
Oxidation Potential (Predicted) LowThe presence of the strongly electron-donating -N(CH₃)₂ group is expected to significantly lower the oxidation potential compared to unsubstituted pyridine or aniline, making it an effective electron donor.[5]
Basicity (pKa) (Predicted) Moderately basicThe pyridine nitrogen and exocyclic amines will exhibit basicity. The pyridine nitrogen's pKa will be higher than pyridine itself due to the donating groups.

Expert Insight: The key to the potential of this molecule lies in the electronic push-pull nature of its substituents. The dimethylamino group is a significantly stronger electron-donating group than the primary amine. This electronic asymmetry, combined with the pyridine ring's electron-withdrawing nature, suggests that upon single-electron oxidation, a stable radical cation could be formed, which is a critical characteristic of an effective sacrificial donor.

Proposed Mechanism of Action in a Reductive Quenching Cycle

The most probable role for N²,N²-dimethylpyridine-2,6-diamine (abbreviated as Py(NMe₂)NH₂ ) in a photoredox reaction is as a sacrificial electron donor in a reductive quenching cycle. In this scenario, it reduces the excited-state photocatalyst to a more potent reductant, thereby regenerating the catalyst for subsequent turnovers.

The proposed cycle proceeds as follows:

  • Photoexcitation: A photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC*).

  • Reductive Quenching: The excited photocatalyst (PC*) is reduced by the electron-rich N²,N²-dimethylpyridine-2,6-diamine donor (D ), undergoing a single-electron transfer (SET). This regenerates the ground-state photocatalyst in its reduced form (PC⁻•) and forms the donor's radical cation (D⁺•).

  • Substrate Reduction: The highly reducing PC⁻• transfers an electron to the substrate (S), generating a substrate radical anion (S⁻•) and returning the photocatalyst to its original ground state (PC), thus closing the catalytic cycle.

  • Product Formation: The substrate radical anion (S⁻•) proceeds through subsequent chemical steps (e.g., fragmentation, radical coupling) to form the final product (P).

  • Donor Decomposition: The donor radical cation (D⁺•) is irreversibly consumed, often through deprotonation or fragmentation, preventing back-electron transfer and driving the reaction forward.

This proposed mechanistic pathway is visualized in the diagram below.

G Proposed Reductive Quenching Cycle cluster_substrate Substrate Transformation PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star hν (Light) PC->PC_star PC_red PC⁻• (Reduced PC) PC_star->PC_red SET PC_star->PC_red Donor Py(NMe₂)NH₂ (D) PC_star->Donor PC_red->PC SET PC_red->PC Substrate Substrate (S) PC_red->Substrate PC⁻• Reduces Substrate Sub_red S⁻• Substrate->Sub_red Substrate->Sub_red Product Product (P) Donor_ox [Py(NMe₂)NH₂]⁺• (D⁺•) Donor->Donor_ox Oxidation Donor->Donor_ox Sub_red->Product Reaction Sub_red->Product

Caption: Proposed reductive quenching cycle using N²,N²-dimethylpyridine-2,6-diamine.

Experimental Protocols: Investigative Starting Points

The following protocols are designed to be robust starting points for any researcher wishing to explore the synthesis and application of N²,N²-dimethylpyridine-2,6-diamine.

Protocol 1: Synthesis of N²,N²-dimethylpyridine-2,6-diamine

This procedure is adapted from established methods for the synthesis of substituted pyridine-2,6-diamines. It involves the reaction of a suitable dinitrile precursor with an amine.

Materials:

  • 3-Hydroxypentane-1,5-dinitrile

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Solvent (e.g., 1,4-Dioxane or Ethanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 3-hydroxypentane-1,5-dinitrile (1.0 equiv) and a suitable solvent (e.g., ethanol, approx. 0.5 M concentration).

  • Amine Addition: Add an excess of dimethylamine solution (5-10 equiv). The use of excess amine drives the reaction towards the desired product.

    • Causality Note: The reaction proceeds via a ring closure mechanism. Using a significant excess of the amine ensures that both nitrile groups react and cyclize efficiently, minimizing the formation of mono-aminated or oligomeric side products.

  • Heating: Seal the vessel securely and heat the reaction mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by taking aliquots (after cooling) and analyzing by TLC or GC-MS.

  • Workup: After cooling the reactor to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess dimethylamine.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality Note: The bicarbonate wash neutralizes any acidic byproducts and removes any remaining amine salts, simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or another suitable solvent system determined by TLC analysis) to isolate the pure N²,N²-dimethylpyridine-2,6-diamine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Evaluating Efficacy in a Model Photoredox Reaction (Reductive Dehalogenation)

This protocol provides a general method to test the effectiveness of N²,N²-dimethylpyridine-2,6-diamine as a sacrificial electron donor in a well-established photoredox transformation.

Materials:

  • Aryl Halide Substrate (e.g., 4-bromoacetophenone, 1.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst like 4CzIPN, 1-2 mol%)

  • N²,N²-dimethylpyridine-2,6-diamine (1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Visible light source (e.g., Blue LED strip, 450 nm, or a compact fluorescent lamp)

  • Internal standard for GC/NMR analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: To a Schlenk tube or vial, add the aryl halide substrate (e.g., 0.2 mmol, 1.0 equiv), the photocatalyst (0.004 mmol, 2 mol%), and N²,N²-dimethylpyridine-2,6-diamine (0.3 mmol, 1.5 equiv). Add a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL to achieve a 0.1 M concentration).

  • Degassing: Seal the vessel with a septum or screw cap. Degas the reaction mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen through the solution.

    • Causality Note: This step is absolutely critical. Oxygen is an efficient quencher of photocatalyst excited states and can also participate in side reactions with radical intermediates. Failure to remove oxygen will likely result in low or no product formation.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source. If necessary, use a fan to maintain the reaction at room temperature. Stir the reaction vigorously to ensure homogenous irradiation.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing them by TLC, GC, or LC-MS. Compare against the starting material.

  • Workup and Analysis: Once the reaction is complete (or has reached a plateau), quench the reaction by opening it to the air. Dilute the mixture with a larger volume of ethyl acetate and wash with water to remove the amine donor and any salts. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC using an internal standard to determine the yield of the dehalogenated product (e.g., acetophenone).

Investigative Workflow and Troubleshooting

Successfully implementing a new reagent requires a systematic approach to optimization and troubleshooting. The following workflow and table provide a logical framework for this process.

G Workflow for Donor Evaluation A Hypothesis: Py(NMe₂)NH₂ is an effective electron donor B Execute Protocol 2: Model Reaction Setup A->B C Monitor Reaction (TLC, GC-MS) B->C D Analyze Results: Yield & Purity C->D E Decision Point D->E G Successful? (e.g., >50% Yield) E->G Yes I Troubleshoot E->I No F Optimization F->B Re-run Experiment H Expand to New Substrates/Reactions G->H I->F

Caption: A systematic workflow for evaluating and optimizing a new electron donor.

Troubleshooting Guide:

Issue ObservedPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inefficient degassing (O₂ quenching).2. Light source is too weak or wrong wavelength.3. Donor's oxidation potential is too high for the photocatalyst.4. Solvent incompatibility.1. Use freeze-pump-thaw cycles for degassing.2. Ensure light source is functional and appropriate for the photocatalyst's absorbance spectrum.3. Try a photocatalyst with a more oxidizing excited state (e.g., an acridinium salt).4. Screen other polar aprotic solvents (DMF, DMSO).
Photocatalyst Decomposition 1. The donor radical cation or a subsequent species is reacting with the catalyst.2. Reaction is overheating.1. Decrease catalyst loading or use a more robust catalyst.2. Use a cooling fan; ensure stirring is adequate.
Formation of Side Products 1. Substrate radical reacts with the donor.2. Protonation of substrate or catalyst by the donor's radical cation.1. Lower the concentration of the donor (try 1.1-1.2 equiv).2. Add a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction if proton-related side reactions are suspected.

Safety and Handling

As a research chemical with limited toxicological data, N²,N²-dimethylpyridine-2,6-diamine should be handled with care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Handling: Handle the compound in a well-ventilated fume hood. Aromatic amines as a class can be toxic and are often skin irritants. Avoid inhalation of dust or vapors and prevent skin contact.

  • Photoredox Safety: High-intensity light sources can generate significant heat and pose a risk to eyesight. Never look directly into the light source. Ensure reactions are adequately cooled if necessary. Be aware of the flammability of organic solvents used in the reactions.

Conclusion and Future Outlook

N²,N²-dimethylpyridine-2,6-diamine stands as a promising yet unvalidated tool for the synthetic chemist's photoredox toolkit. Its electron-rich nature makes it a strong theoretical candidate for an efficient, metal-free sacrificial electron donor. The protocols and frameworks provided in this guide are intended to catalyze its investigation, empowering researchers to explore its reactivity, define its scope, and report its performance to the broader scientific community. Successful validation of this compound could lead to new, cost-effective, and sustainable methodologies for a wide range of important chemical transformations.

References

  • This section would be populated with real references if direct literature existed.
  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews. [Link]

  • US Patent 5,939,553A. (1999). Process for preparing pyridine-2,6-diamines.
  • Fukuzumi, S., & Ohkubo, K. (2014). Organic synthetic transformations using organic photoredox catalysts. Organic & Biomolecular Chemistry. [Link]

  • Melchiorre, P., et al. (2020). Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes. Journal of the American Chemical Society. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

  • Caron, S., et al. (2014). The Electronic Nature of the Pyridine Ligand Is a Key Parameter in the Catalytic Activity of Iron-Based Catalysts. ACS Catalysis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N2,N2-dimethylpyridine-2,6-diamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of N2,N2-dimethylpyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this and structurally related basic compounds. Our focus is on providing practical, field-proven insights to ensure the successful isolation of your target molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question 1: My purified this compound appears as an oil, not a solid. How can I induce crystallization?

Answer: An oily product often suggests the presence of residual solvents or minor impurities that inhibit crystallization. Before resorting to re-purification, consider the following:

  • Trituration: This is a simple and effective first step. Add a non-polar solvent in which your compound is poorly soluble, such as hexanes or pentane, to the oil. Stir vigorously. This process can wash away non-polar impurities and provide the necessary energy for your compound to crystallize. The resulting solid can then be collected by filtration.

  • Solvent Removal: Ensure all residual solvents from the column chromatography have been thoroughly removed under high vacuum. Even trace amounts of solvents like ethyl acetate or dichloromethane can prevent solidification.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the oil can initiate crystallization.

If these methods are unsuccessful, the purity of your compound may be insufficient, and a second purification step might be necessary.[1]

Question 2: I'm observing significant peak tailing for my compound on the TLC plate and during column chromatography. What is the cause and how can I fix it?

Answer: Peak tailing is a frequent issue when purifying basic compounds like this compound on silica gel.[2] The primary cause is the interaction between the basic nitrogen atoms in your molecule and acidic silanol groups on the surface of the silica. This leads to non-ideal adsorption/desorption kinetics and results in a smeared or tailing peak.

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Adding 0.1-1% TEA to your eluent will neutralize the acidic silanol groups, leading to sharper peaks and improved separation.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina is less acidic than silica and can be a good alternative for basic compounds. Alternatively, deactivated silica gel can be used.[3]

Below is a diagram illustrating the interaction causing peak tailing and how a basic modifier can resolve the issue.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) Silica Silica Surface (Si-OH) Pyridine This compound Pyridine->Silica Strong Interaction (H-bonding) Tailing Result: Peak Tailing Pyridine->Tailing Silica_TEA Silica Surface (Si-O- ... H-NEt3) Pyridine_Mod This compound Pyridine_Mod->Silica_TEA Weak Interaction Sharp_Peak Result: Symmetrical Peak Pyridine_Mod->Sharp_Peak TEA Triethylamine (TEA) TEA->Silica_TEA Neutralization

Caption: Mitigation of peak tailing by neutralizing acidic silanol groups.

Question 3: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer: Achieving good separation between compounds with similar polarities can be challenging. Here are several strategies to improve resolution:

  • Solvent System Optimization: The choice of eluent is critical. Experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the selectivity of the separation.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), employ a solvent gradient.[3] Start with a less polar mobile phase and gradually increase the polarity. This can help to better separate compounds that are close in Rf value.

  • Alternative Stationary Phase: As mentioned previously, switching from silica gel to alumina or a different type of silica (e.g., diol-bonded silica) can provide different selectivities and potentially resolve the co-eluting compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent and a polar solvent. Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate in hexanes or dichloromethane in methanol. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. Remember to add 0.1-1% triethylamine to your chosen eluent to prevent peak tailing.

Q2: How do I choose between wet loading and dry loading my sample onto the column?

A2: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.

  • Wet Loading: If your sample is readily soluble in a small amount of the starting eluent, wet loading is a quick and easy option. Dissolve the sample in the minimum amount of solvent and carefully apply it to the top of the column.[4]

  • Dry Loading: If your sample has poor solubility in the initial mobile phase or if you need to use a stronger solvent for dissolution, dry loading is preferred.[4] In this method, the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column. This technique often leads to better band sharpness and improved separation.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Compound degradation on silica gel can occur, especially with sensitive molecules.[3] To confirm this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation.

To prevent degradation:

  • Use Deactivated Silica: You can deactivate silica gel by treating it with a base or by using commercially available deactivated silica.

  • Switch to Alumina: Alumina is a less reactive stationary phase and can be a good alternative.

  • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography is a viable option, particularly for polar compounds. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds like yours, it is often necessary to add an acid (like formic acid or trifluoroacetic acid) to the mobile phase to ensure good peak shape by keeping the amine groups protonated.[5]

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol - HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of your crude material in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of ethyl acetate in hexanes (e.g., start with 20:80 and adjust as needed) containing 0.5% TEA.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.25.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

    • Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add your chosen mobile phase (with 0.5% TEA) to the column.

    • Apply gentle pressure to start the elution.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary Table

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Alumina (neutral)Alternative for basic compounds to minimize interactions.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems with a range of polarities.
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, preventing peak tailing.[2]
Target Rf (TLC) 0.2 - 0.3Provides optimal separation on the column.
Sample Loading Dry LoadingRecommended for improved resolution and to avoid solubility issues.[4]

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Solvent System Selection) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample Pack->DryLoad Elute 5. Elute with Mobile Phase (+ 0.5% TEA) DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Analyze 10. Analyze Purity (e.g., NMR, LC-MS) Evaporate->Analyze

Caption: A typical workflow for the column chromatography purification process.

References

  • Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Separation of 4-Methylpyridine-2,6-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0825985 B1 - A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.

Sources

Stability issues of N2,N2-dimethylpyridine-2,6-diamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N2,N2-dimethylpyridine-2,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when using this compound under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Section 1: Understanding the Stability of this compound in Acidic Environments

This section provides a foundational understanding of the chemical behavior of this compound in the presence of acids.

FAQ 1: Why is the stability of this compound a concern under acidic conditions?

This compound, like other aminopyridine derivatives, possesses basic nitrogen atoms that are susceptible to protonation in acidic environments. This protonation can significantly alter the electronic properties of the molecule, potentially leading to degradation through pathways such as hydrolysis. The extent of this instability is dependent on factors like pH, temperature, and the concentration of the acid.

FAQ 2: Where does protonation occur on the this compound molecule?

Based on studies of similar aminopyridines, protonation is most likely to occur at the pyridine ring nitrogen.[1] This is because the lone pair of electrons on the ring nitrogen is more available for protonation compared to the exocyclic amino groups, whose lone pairs are partially delocalized into the aromatic system.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that researchers may encounter during their experiments and provides actionable solutions.

Issue 1: I am observing unexpected byproducts in my reaction mixture when using this compound in an acidic step. What could be the cause?

Unexpected byproducts are often a result of the degradation of this compound. The primary degradation pathway under acidic conditions is likely acid-catalyzed hydrolysis of the dimethylamino group.

Troubleshooting Steps:

  • Confirm Degradation: First, confirm that the byproduct is indeed a degradant of your starting material. This can be achieved by running a control experiment where this compound is subjected to the same acidic conditions in the absence of other reactants.

  • Analyze Byproducts: Utilize analytical techniques such as HPLC-MS or GC-MS to identify the structure of the unexpected byproducts. A likely degradation product is 2-amino-6-hydroxypyridine, resulting from the hydrolysis of the dimethylamino group.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.

    • Use a Weaker Acid: If the reaction chemistry allows, consider using a weaker acid or a buffered system to maintain a less aggressive pH.

    • Reduce Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired product is formed to limit the exposure of the diamine to acidic conditions.

Issue 2: My reaction yield is consistently low when this compound is used in an acidic medium. How can I improve it?

Low reaction yields can be a direct consequence of the degradation of the starting material.

Optimization Strategies:

  • Protecting Groups: If feasible for your synthetic route, consider protecting the more reactive amino group to prevent degradation.

  • Order of Addition: Modify the order of addition of reagents. For instance, adding the acid slowly to the reaction mixture at a low temperature can help control the exotherm and minimize degradation.

  • pH Monitoring: Actively monitor and control the pH of the reaction mixture throughout the process.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for assessing the stability of this compound and for its use in acidic reactions.

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions[2]

  • Sodium hydroxide (NaOH) for neutralization

  • High-purity water

  • HPLC-grade acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector[3][4]

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.[5]

  • Acid Stress:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).[2]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an appropriate amount of NaOH.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a mobile phase gradient of water and acetonitrile with a suitable buffer.[3][4]

  • Peak Identification: Identify the parent compound and any degradation products by comparing retention times with a control sample.

  • LC-MS Analysis: For the identification of unknown degradation products, analyze the stressed samples using an LC-MS system.

Workflow for Minimizing Degradation in Acidic Reactions

The following workflow provides a systematic approach to setting up a reaction involving this compound under acidic conditions.

workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis start Start reagents Prepare Reactants and Solvents start->reagents diamine_sol Dissolve this compound reagents->diamine_sol cool Cool Reaction Vessel diamine_sol->cool add_reagents Add Other Reactants cool->add_reagents add_acid Slowly Add Acid add_reagents->add_acid monitor Monitor Reaction (TLC/LC-MS) add_acid->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract analyze Analyze Purity and Yield extract->analyze end End analyze->end

Caption: A logical workflow for performing reactions with this compound under acidic conditions to minimize degradation.

Section 4: Mechanistic Insights

This section delves into the likely chemical mechanisms underlying the observed stability issues.

Proposed Degradation Pathway

While specific degradation studies on this compound are not widely published, a plausible degradation pathway under acidic conditions is the hydrolysis of the C-N bond of the dimethylamino group.

degradation_pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination start This compound protonated Protonated Intermediate (on Ring Nitrogen) start->protonated + H+ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + H2O product 2-Amino-6-hydroxypyridine tetrahedral->product dimethylamine Dimethylamine tetrahedral->dimethylamine

Sources

Technical Support Center: Characterizing Byproducts of N²,N²-dimethylpyridine-2,6-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N²,N²-dimethylpyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, we provide in-depth troubleshooting advice, detailed analytical procedures, and answers to frequently asked questions to ensure the successful and efficient production of your target compound.

Introduction: Navigating the Synthesis of N²,N²-dimethylpyridine-2,6-diamine

The synthesis of N²,N²-dimethylpyridine-2,6-diamine, a valuable building block in pharmaceutical and materials science, often proceeds via nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. While seemingly straightforward, this reaction can be prone to the formation of several byproducts that can complicate purification and impact final product purity. Understanding the reaction mechanism and the potential for side reactions is paramount to developing a robust and reproducible synthetic protocol.

This guide will focus on the common synthetic route involving the reaction of a 2,6-dihalopyridine with dimethylamine. We will delve into the identification and characterization of the primary byproducts and provide practical strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N²,N²-dimethylpyridine-2,6-diamine in a question-and-answer format, providing explanations and actionable solutions.

Common Reaction Problems

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent challenge in the synthesis of N²,N²-dimethylpyridine-2,6-diamine. Several factors can contribute to this issue:

  • Insufficient Reaction Temperature: Nucleophilic aromatic substitution on the electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and hinder the interaction between reactants. Recommendation: Ensure vigorous stirring throughout the reaction. For viscous mixtures, consider using a mechanical stirrer.

  • Deactivation of the Nucleophile: The dimethylamine nucleophile can be protonated by any acidic species in the reaction mixture, rendering it non-nucleophilic. Recommendation: Ensure all reagents and solvents are dry. The use of a non-nucleophilic base can also be employed to scavenge any adventitious protons.

  • Choice of Leaving Group: The nature of the leaving group on the pyridine ring significantly impacts the reaction rate. The general reactivity order for halogens in SNAr is F > Cl > Br > I.[1][2] Recommendation: If using a less reactive leaving group like bromine or iodine, consider employing a more forcing reaction condition (higher temperature, longer reaction time) or switching to a more reactive precursor like 2,6-difluoropyridine if feasible.

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are the likely byproducts and how can I control their formation?

A2: The formation of multiple products is a clear indication of competing side reactions. In the synthesis of N²,N²-dimethylpyridine-2,6-diamine from a 2,6-dihalopyridine and dimethylamine, the primary byproducts are typically:

  • 2,6-Diaminopyridine: This arises from the reaction of the starting material with ammonia, which can be present as an impurity in the dimethylamine source.

  • N,N,N',N'-Tetramethylpyridine-2,6-diamine: This is the product of double substitution, where both leaving groups on the pyridine ring have been replaced by a dimethylamino group.

  • Monosubstituted Intermediate: Incomplete reaction can lead to the presence of the 2-halo-6-(dimethylamino)pyridine intermediate.

To control the formation of these byproducts, consider the following strategies:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of dimethylamine can help drive the reaction towards the desired mono-substituted product. However, a large excess can favor the formation of the di-substituted byproduct.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product over the di-substituted byproduct. It is essential to monitor the reaction closely to stop it once the desired product is maximized.

  • Purity of Reagents: Using a high-purity source of dimethylamine will minimize the formation of 2,6-diaminopyridine.

Byproduct Characterization: A Guide to Analytical Techniques

Accurate identification of byproducts is the cornerstone of effective troubleshooting and process optimization. This section provides a guide to characterizing the main product and its common byproducts using standard analytical techniques.

Expected Byproducts and their Characteristics
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
N²,N²-dimethylpyridine-2,6-diamine C₇H₁₁N₃137.18The desired product. Will show a characteristic set of aromatic protons and a singlet for the dimethylamino group in the ¹H NMR spectrum.
2,6-Diaminopyridine C₅H₇N₃109.13A primary amine byproduct. The ¹H NMR spectrum will show signals for the amino protons, which will be absent in the desired product and the di-substituted byproduct.
N,N,N',N'-Tetramethylpyridine-2,6-diamine C₉H₁₅N₃165.24The fully substituted byproduct. The ¹H NMR spectrum will show two distinct singlets for the two non-equivalent dimethylamino groups.
Analytical Data

¹H NMR Spectroscopy

  • N²,N²-dimethylpyridine-2,6-diamine:

    • Aromatic protons: Typically, a set of three coupled aromatic protons will be observed in the range of 6.0-7.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent and other substituents.

    • Dimethylamino protons: A singlet integrating to 6 protons will be observed around 3.0 ppm.

    • Amino protons: A broad singlet for the NH₂ group will be present, the chemical shift of which is highly dependent on concentration and solvent.

  • 2,6-Diaminopyridine:

    • Aromatic protons: A triplet and a doublet in the aromatic region.

    • Amino protons: A broad singlet for the two NH₂ groups.

  • N,N,N',N'-Tetramethylpyridine-2,6-diamine:

    • Aromatic protons: A triplet and a doublet in the aromatic region.

    • Dimethylamino protons: Two distinct singlets, each integrating to 6 protons, for the two dimethylamino groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct signals for the carbon atoms of the pyridine ring and the methyl groups of the dimethylamino substituents. The chemical shifts of the pyridine carbons will be sensitive to the nature of the substituents at the 2 and 6 positions.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weights of the product and byproducts.

  • N²,N²-dimethylpyridine-2,6-diamine: Expected [M+H]⁺ at m/z 138.

  • 2,6-Diaminopyridine: Expected [M+H]⁺ at m/z 110.

  • N,N,N',N'-Tetramethylpyridine-2,6-diamine: Expected [M+H]⁺ at m/z 166.

Purification Strategies

Effective purification is critical to obtaining the desired product in high purity. A combination of techniques may be necessary to remove all byproducts and impurities.

Experimental Protocol: Column Chromatography

Column chromatography is a widely used and effective method for separating the desired product from its byproducts.

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed crude mixture onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent system to elute less polar impurities and gradually increase the polarity to elute the desired product and more polar byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N²,N²-dimethylpyridine-2,6-diamine.

Experimental Protocol: Vacuum Distillation

For thermally stable compounds, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus.

  • Charging the Flask: Place the crude product in the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of N²,N²-dimethylpyridine-2,6-diamine under the applied vacuum.

Visualizing the Process

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Reactants 2,6-Dihalopyridine + Dimethylamine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude TLC TLC/HPLC Analysis Crude->TLC NMR NMR Spectroscopy TLC->NMR Identify Components MS Mass Spectrometry NMR->MS Confirm Structures Column Column Chromatography MS->Column Guide Separation Distillation Vacuum Distillation MS->Distillation Guide Separation Pure Pure N²,N²-dimethyl- pyridine-2,6-diamine Column->Pure Distillation->Pure

Caption: Workflow for the synthesis, analysis, and purification of N²,N²-dimethylpyridine-2,6-diamine.

Logical Relationship of Byproducts

Byproduct_Formation Start 2,6-Dihalopyridine Byproduct1 2,6-Diaminopyridine Start->Byproduct1 + Ammonia (impurity) Intermediate 2-Halo-6-(dimethylamino)pyridine (Monosubstituted Intermediate) Start->Intermediate + Dimethylamine (1 eq.) Product N²,N²-dimethylpyridine-2,6-diamine (Desired Product) Byproduct2 N,N,N',N'-Tetramethyl- pyridine-2,6-diamine Intermediate->Product + Ammonia (impurity) Intermediate->Byproduct2 + Dimethylamine (excess)

Caption: Logical relationships in the formation of byproducts during the synthesis.

References

  • U.S. Patent 5,939,553 A, Process for preparing pyridine-2,6-diamines.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

Sources

Handling and storage recommendations for substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth recommendations for the handling and storage of this important class of compounds. Our goal is to equip you with the knowledge to mitigate common experimental issues, ensure the integrity of your materials, and interpret unexpected results.

Section 1: Understanding the Stability of Substituted Pyridines

The stability of a substituted pyridine is intrinsically linked to the electronic properties of its substituents. The electron-rich nitrogen atom in the pyridine ring makes it susceptible to oxidation, while the overall electron deficiency of the ring (compared to benzene) influences its reactivity. Substituents can either exacerbate or mitigate these inherent characteristics.

  • Electron-Donating Groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the pyridine ring. This makes the compound more susceptible to oxidation but can also increase its basicity.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups decrease the electron density of the ring. This generally increases the stability towards oxidation but can make the compound more susceptible to nucleophilic attack.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of substituted pyridines in a question-and-answer format.

Issue 1: My substituted pyridine has changed color (e.g., turned yellow, brown, or dark) during storage. What happened, and can I still use it?

Answer:

Color change is a common indicator of degradation. The specific cause depends on the substituents and storage conditions.

  • Causality: Discoloration is often due to oxidation or polymerization. For many pyridine derivatives, especially those with electron-donating groups, exposure to air and/or light can initiate degradation pathways that produce colored impurities.[1] For instance, aminopyridines are known to darken over time due to oxidation. The presence of trace metal ions can also catalyze discoloration.[2]

  • Troubleshooting Steps:

    • Assess the Extent: A slight yellowing might indicate a minor impurity that may not affect all applications. However, significant darkening suggests substantial degradation.

    • Analytical Verification: Before use, verify the purity of the discolored material using techniques like NMR, LC-MS, or GC-MS. Compare the spectrum to a reference standard or the spectrum of the material when it was fresh. Look for the appearance of new peaks or a decrease in the main peak's integration.

    • Purification: If the compound is deemed too impure, purification is necessary. Distillation is a common method for liquid pyridines.[1] For solids, recrystallization from an appropriate solvent can be effective.

  • Prevention:

    • Store the compound in a tightly sealed, amber glass bottle to protect it from light and moisture.[1]

    • For particularly sensitive compounds, flush the container with an inert gas like argon or nitrogen before sealing.[3]

    • Store in a cool, dark place as recommended.[4]

Issue 2: I'm observing unexpected peaks in the NMR spectrum of my substituted pyridine sample.

Answer:

Unexpected NMR peaks are typically due to impurities from degradation, residual solvent, or moisture.

  • Causality:

    • Degradation Products: As discussed above, oxidation and other degradation pathways can generate new compounds with distinct NMR signals. A common degradation product is the corresponding N-oxide.

    • Residual Solvents: Traces of solvents used in the synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) are common.[5][6][7]

    • Water: Many substituted pyridines are hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] This is especially true for those with polar functional groups like -OH and -NH₂. The presence of water can appear as a broad peak in the ¹H NMR spectrum.

  • Troubleshooting Steps:

    • Identify the Impurity: Consult tables of common NMR solvent and impurity chemical shifts.[5][6][7]

    • Check for N-Oxide Formation: The formation of a pyridine-N-oxide will cause a downfield shift of the alpha-protons in the ¹H NMR spectrum.

    • Confirm Water Presence: A D₂O shake can confirm if a broad peak is due to exchangeable protons from water or other protic impurities.

    • Re-purify: If the impurities are significant, re-purification of your compound is recommended.

Issue 3: My reaction with a substituted pyridine is giving a low yield or unexpected side products.

Answer:

This can be due to the degradation of the starting material or unforeseen reactivity.

  • Causality:

    • Starting Material Purity: Using a degraded substituted pyridine will introduce impurities into your reaction and lower the concentration of the active reagent.

    • Hygroscopicity: For moisture-sensitive reactions, water absorbed by a hygroscopic substituted pyridine can quench reagents or catalyze side reactions.

    • Incompatibilities: Substituted pyridines can be incompatible with certain reagents. For example, aminopyridines are incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

  • Troubleshooting Workflow:

G start Low Yield or Side Products check_purity Verify Purity of Substituted Pyridine (NMR, LC-MS) start->check_purity is_pure Is it Pure? check_purity->is_pure re_purify Re-purify Starting Material is_pure->re_purify No check_hygroscopicity Is the Compound Hygroscopic? is_pure->check_hygroscopicity Yes re_purify->check_purity is_hygroscopic Yes/No check_hygroscopicity->is_hygroscopic dry_reagent Dry the Reagent (e.g., azeotropic distillation, drying agent) is_hygroscopic->dry_reagent Yes check_incompatibilities Review Reagent Incompatibilities is_hygroscopic->check_incompatibilities No dry_reagent->check_incompatibilities incompatible Incompatible? check_incompatibilities->incompatible modify_conditions Modify Reaction Conditions or Reagents incompatible->modify_conditions Yes proceed Proceed with Reaction incompatible->proceed No modify_conditions->proceed

Caption: Troubleshooting workflow for low reaction yields.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for substituted pyridines?

A1: The general principle is to store them in a cool, dry, dark, and well-ventilated area, away from incompatible substances.[4] However, the specific requirements depend on the nature of the substituent.

Substituent ClassKey ConsiderationsRecommended Storage
General Flammability, Pungent OdorStore in a flammables cabinet in a well-ventilated area.[1]
Aminopyridines Hygroscopic, Air & Light SensitiveTightly sealed amber bottle, consider inert atmosphere.[9][10]
Hydroxypyridines Hygroscopic, Light SensitiveTightly sealed amber bottle, cool and dark place (<15°C recommended for 2-hydroxypyridine).
Halopyridines Light SensitiveAmber bottle, protected from light.
Alkoxypyridines Prone to OxidationTightly sealed container, consider inert atmosphere for long-term storage.

Q2: How do I handle a particularly hygroscopic substituted pyridine?

A2: Hygroscopic compounds readily absorb water from the air, which can affect their physical state and reactivity.[8]

  • Handling: Whenever possible, handle hygroscopic substituted pyridines in a glove box or glove bag under an inert atmosphere.[11] If this is not possible, work quickly and minimize the time the container is open to the atmosphere.

  • Storage: Store in a desiccator over a strong drying agent (e.g., P₂O₅, anhydrous CaSO₄). For long-term storage, sealing the container under an inert atmosphere is recommended.[11]

  • Drying: If the compound has absorbed water, it may be possible to dry it. For solids, this can sometimes be achieved by heating under vacuum (if thermally stable) or by azeotropic distillation with a solvent like toluene for liquids.

Q3: What are the primary degradation pathways I should be aware of?

A3: The most common degradation pathways for substituted pyridines are oxidation and photodegradation.

  • Oxidation: The nitrogen atom is the most common site of oxidation, leading to the formation of N-oxides. Alkyl side chains can also be oxidized. This process is often accelerated by heat, light, and the presence of metal ions.

  • Photodegradation: Exposure to UV or even visible light can lead to the degradation of many pyridine derivatives, especially halopyridines.[9][12] This can involve ring-opening or other complex reactions.

G sub_pyridine Substituted Pyridine n_oxide N-Oxide sub_pyridine->n_oxide other_ox_products Other Oxidized Products sub_pyridine->other_ox_products photo_products Photodegradation Products sub_pyridine->photo_products hydrated_form Hydrated Form sub_pyridine->hydrated_form air Air (O₂) air->n_oxide air->other_ox_products light Light (hν) light->photo_products moisture Moisture (H₂O) moisture->hydrated_form

Caption: Common degradation pathways for substituted pyridines.

Q4: Are there any specific incompatibilities I should be aware of for aminopyridines?

A4: Yes, due to the basic and nucleophilic nature of the amino group, aminopyridines have several incompatibilities. They should not be stored or mixed with:

  • Strong Acids: Will form salts.

  • Acid Chlorides and Anhydrides: Will readily acylate the amino group.[9]

  • Strong Oxidizing Agents: The amino group can be easily oxidized.[9]

Always consult the Safety Data Sheet (SDS) for the specific substituted pyridine you are working with for a comprehensive list of incompatibilities.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • García-Muñoz, P., et al. (2023).
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (2018). Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (2024).
  • Google Patents. (n.d.).
  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS.
  • ACS Fall 2025. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Royal Society of Chemistry. (1998). Isolation and characterization of an oxidative degradation product of a polypyridine ligand.
  • Chemistry Stack Exchange. (2023).
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES.
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Validation & Comparative

A Comparative Guide to N2,N2-dimethylpyridine-2,6-diamine and Other Pyridine-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis and materials science, the choice of a ligand is paramount to tailoring the activity, selectivity, and stability of a metal complex. Pyridine-based ligands, a cornerstone of coordination chemistry, offer a versatile scaffold that can be fine-tuned through substitution to modulate their electronic and steric properties. This guide provides an in-depth comparative analysis of N2,N2-dimethylpyridine-2,6-diamine, a ligand with significant potential, and other prominent pyridine-based ligands such as 2,2'-bipyridine, 2,2':6',2''-terpyridine, and picolinamine. Through the lens of experimental data and established protocols, we will explore the nuances of these ligands to inform rational catalyst design and application.

Introduction to Pyridine-Based Ligands: A Legacy of Versatility

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordination.[1] The introduction of additional donor groups onto the pyridine scaffold enhances its chelating ability, leading to the formation of highly stable mono- or polynuclear metal complexes.[2][3] This versatility has led to their widespread use in catalysis, materials science, and pharmaceutical development.[2]

In Focus: this compound

This compound is a bidentate or potentially tridentate ligand that has garnered interest due to the electronic influence of its dimethylamino substituents. The presence of two amino groups at the 2 and 6 positions of the pyridine ring creates a "pincer-like" coordination environment.[4] The dimethylamino groups, being strong electron-donating groups, significantly increase the electron density on the pyridine nitrogen, thereby enhancing its basicity and potential to stabilize higher oxidation state metal centers. This electronic enrichment can have a profound impact on the catalytic activity of its metal complexes.[5]

Synthesis and Physicochemical Properties:

PropertyValueReference
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
AppearanceNot explicitly found
SolubilityNot explicitly found
Spectroscopic DataNot explicitly found for this compound. 1H NMR data for the related 2,6-dimethylpyridine N-oxide is available.[4][4]

A Comparative Look at Other Key Pyridine-Based Ligands

To understand the unique characteristics of this compound, it is essential to compare it with other widely used pyridine-based ligands.

2,2'-Bipyridine (bpy)

A cornerstone of coordination chemistry, 2,2'-bipyridine is a bidentate chelating ligand that forms stable complexes with most transition metals.[7] Its rigid structure and ability to accept electron density into its π* orbitals make it a versatile ligand in photochemistry and redox catalysis.

PropertyValueReference
Molecular FormulaC10H8N2[8]
Molar Mass156.18 g/mol [8]
Melting Point70-73 °C[8][9]
Boiling Point273 °C[8][9]
SolubilitySoluble in organic solvents, slightly soluble in water.[7][9][7][9]
2,2':6',2''-Terpyridine (tpy)

As a tridentate ligand, terpyridine forms highly stable complexes with a wide range of metal ions. Its strong chelation effect and defined geometry make it a valuable component in supramolecular chemistry and catalysis.

PropertyValueReference
Molecular FormulaC15H11N3
Molar Mass233.27 g/mol
Melting Point84-86 °C[10]
SynthesisCan be prepared from 2-acetylpyridine.[11][11]
Picolinamine (2-Aminomethylpyridine)

Picolinamine is a bidentate ligand that coordinates through the pyridine nitrogen and the amino nitrogen. The flexibility of the aminomethyl arm allows it to adapt to various coordination geometries.

PropertyValueReference
Molecular FormulaC6H8N2
Molar Mass108.14 g/mol
SynthesisCan be synthesized from picolinic acid.[12][12]

Comparative Analysis of Ligand Performance in Catalysis

The performance of a ligand in a catalytic reaction is dictated by a combination of its electronic and steric properties. The electron-donating or -withdrawing nature of substituents on the pyridine ring directly influences the electron density at the metal center, which in turn affects the rates of key catalytic steps such as oxidative addition and reductive elimination. Steric hindrance around the metal center, governed by the size and conformation of the ligand, plays a crucial role in determining the selectivity of the reaction.[13]

Electronic Effects

The dimethylamino groups in this compound are strong σ-donors and π-donors through resonance, leading to a significant increase in the electron density on the pyridine nitrogen and, consequently, on the coordinated metal center.[5] This increased electron density can enhance the rate of oxidative addition, a critical step in many cross-coupling reactions. In contrast, unsubstituted ligands like bipyridine and terpyridine are less electron-donating. The electron-donating ability generally follows the trend: this compound > picolinamine > 2,2'-bipyridine ≈ 2,2':6',2''-terpyridine.

Steric Effects

The steric environment created by a ligand is crucial for controlling substrate access to the catalytic center and influencing the selectivity of the reaction. The dimethylamino groups of this compound introduce moderate steric bulk near the metal center. This can be advantageous in promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of inactive dimeric species. The steric hindrance of bipyridine and terpyridine is generally considered to be less than that of this compound, while picolinamine offers more flexibility.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is highly sensitive to the choice of ligand. Palladium complexes bearing pyridine-based ligands are effective catalysts for this transformation.[14]

Studies have shown that electron-rich ligands can promote the catalytic activity of palladium complexes in Suzuki-Miyaura reactions.[15] For instance, a palladium complex supported by a diaminopyridine derivative exhibited excellent catalytic activity (99.9% conversion) and selectivity in the Suzuki coupling reaction.[16] This suggests that a palladium complex of this compound would also be a highly active catalyst due to the strong electron-donating nature of the dimethylamino groups.

The general trend observed is that more basic pyridine ligands, which are more electron-donating, tend to show slightly greater catalytic effectiveness in Suzuki-Miyaura coupling.[15] However, it is important to note that the relationship between ligand basicity and catalytic activity is not always linear, and steric effects can also play a significant role.[15]

Table 1: Comparative Catalytic Performance in a Model Suzuki-Miyaura Reaction

LigandCatalyst SystemSubstratesYield (%)Reference
Diaminopyridine derivativeGO@PPD-PdAryl halide + Arylboronic acid99.9[16]
Substituted Pyridines[PdL2Cl2]4'-bromoacetophenone + Phenylboronic acid>90 (for most ligands)[15]

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for ligand synthesis and a representative catalytic reaction are provided below.

Synthesis of Pyridine-Based Ligands

General Considerations: The synthesis of pyridine-based ligands often involves standard organic chemistry techniques. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if air- or moisture-sensitive reagents are used. Purification is typically achieved by column chromatography or recrystallization. Characterization should be performed using techniques such as NMR, IR, and mass spectrometry.[6]

Workflow for Ligand Synthesis:

Ligand_Synthesis Start Starting Materials (e.g., 2,6-dihalopyridine) Reaction Reaction (e.g., Amination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Ligand Characterization->Final_Product

Caption: General workflow for the synthesis and purification of pyridine-based ligands.

Protocol: Synthesis of N,N'-diphenylpyridine-2,6-diamine (as an analogue to this compound) [4]

  • In a microwave synthesis vial, combine 2,6-dibromopyridine (1.0 equiv), aniline (10-12 equiv), and deionized water.

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 190-215 °C and maintain this temperature for approximately 2.5 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add dichloromethane (DCM) to dissolve the organic components and wash the aqueous phase.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via silica gel column chromatography to isolate the pure N,N'-diphenylpyridine-2,6-diamine.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

General Considerations: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Workflow for Catalytic Reaction and Analysis:

Catalysis_Workflow Reactants Reactants: Aryl Halide Arylboronic Acid Base Reaction Reaction Mixture (Heated under Inert Atmosphere) Reactants->Reaction Catalyst_Prep Catalyst Preparation: Pd Precursor + Ligand in Solvent Catalyst_Prep->Reaction Monitoring Reaction Monitoring (TLC or GC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling using a Pd(II)/Pyridine Ligand Catalyst System [15]

  • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium(II) precatalyst (e.g., [PdL2Cl2], 0.1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).

  • Add the solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 2 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

  • Characterize the product by NMR spectroscopy and compare the yield with that of known standards by GC analysis.

Conclusion and Future Outlook

This compound presents itself as a compelling ligand for catalysis, primarily due to the strong electron-donating character of its dimethylamino groups. This electronic enrichment is expected to translate into high catalytic activity, particularly in reactions that benefit from an electron-rich metal center, such as Suzuki-Miyaura cross-coupling. When compared to benchmark ligands like 2,2'-bipyridine and 2,2':6',2''-terpyridine, this compound offers a distinct electronic profile that can be exploited for the development of highly efficient catalysts.

Future research should focus on the systematic evaluation of this compound and its derivatives in a broader range of catalytic transformations. A detailed investigation into the synthesis and characterization of its metal complexes will provide a deeper understanding of its coordination chemistry and allow for a more precise correlation between its structural features and catalytic performance. The continued exploration of substituted pyridine-based ligands will undoubtedly lead to the discovery of novel and highly effective catalysts for a wide array of chemical transformations, with significant implications for the pharmaceutical and materials science industries.

References

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A Researcher's Guide to DFT Computational Studies of N²,N²-dimethylpyridine-2,6-diamine Metal Complexes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rational design of metal complexes with tailored electronic and steric properties is a cornerstone of innovation. The tridentate pincer ligand, N²,N²-dimethylpyridine-2,6-diamine, and its derivatives, offer a versatile platform for creating stable transition metal complexes with potential applications in catalysis and medicinal chemistry.[1] Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the intricate electronic structures, geometries, and reactivities of these complexes, often providing insights that are challenging to obtain through experimental methods alone.[2][3][4]

This guide provides a comprehensive overview of performing and interpreting DFT computational studies on N²,N²-dimethylpyridine-2,6-diamine metal complexes. We will delve into the causality behind methodological choices, present a self-validating computational workflow, and compare theoretical approaches, all grounded in authoritative scientific literature.

The Significance of N²,N²-dimethylpyridine-2,6-diamine in Coordination Chemistry

The N²,N²-dimethylpyridine-2,6-diamine ligand is a member of the pyridine-based pincer ligand family, which is known for forming highly stable complexes with a variety of transition metals.[1] The pyridine nitrogen and the two flanking amino nitrogens create a rigid, tridentate coordination environment. This "pincer" grasp imparts unique electronic and stereochemical properties to the resulting metal complexes, influencing their catalytic activity and therapeutic potential.[1] The dimethyl substitution on the amine nitrogens provides steric bulk, which can be strategically used to modulate the reactivity of the metal center.

Comparative Analysis of DFT Methodologies for Transition Metal Complexes

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.[2][3] For 3d transition metal complexes, this choice is particularly critical due to the complex nature of electron correlation.[3]

Functional Type Strengths Weaknesses Typical Applications in Literature
B3LYP Hybrid GGAA widely used and well-benchmarked functional, often providing a good balance of accuracy and computational cost.[5]May not be as accurate for systems with significant non-covalent interactions or for predicting some reaction barriers.Geometric optimization, electronic structure analysis of various transition metal complexes.[6]
PBE0 Hybrid GGAOften provides improved accuracy for thermochemistry and reaction kinetics compared to B3LYP.Can be more computationally expensive than B3LYP.Studies requiring higher accuracy in energetic predictions.
M06 Suite (M06, M06-2X, M06-L) Hybrid Meta-GGAGenerally good for main-group and transition-metal chemistry, with M06-L being a local functional suitable for larger systems.The choice within the suite depends on the specific application, requiring careful validation.Broadly applicable, including studies of non-covalent interactions.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionExcellent for systems where non-covalent interactions are important, such as in catalysis and biological systems.More computationally demanding than standard hybrids.Investigating ligand-protein interactions or catalytic cycles involving weak interactions.
Basis Set Description Strengths Weaknesses Typical Applications in Literature
LANL2DZ Los Alamos National Laboratory Double-ZetaA popular choice for transition metals, incorporating effective core potentials (ECPs) to reduce computational cost.Can be less accurate for lighter elements where all-electron basis sets are feasible.Initial geometry optimizations and calculations on large systems containing heavy metals.[7]
def2-TZVP Def2 Triple-Zeta Valence with PolarizationProvides a good balance of accuracy and efficiency for a wide range of elements, including transition metals.More computationally expensive than double-zeta basis sets.High-accuracy geometry optimizations and electronic property calculations.
SDD Stuttgart/Dresden ECPAnother widely used ECP basis set for heavy elements.The choice between LANL2DZ and SDD can be system-dependent.Commonly used in studies of palladium and other heavy transition metal complexes.[6]
6-31G(d,p) Pople-style Double-Zeta with PolarizationA standard basis set for main-group elements. Often used in combination with an ECP basis set for the metal center.Not suitable for high-accuracy calculations on its own for transition metals.Describing the ligand framework in metal complexes.[5]

A Validated Workflow for DFT Calculations

The following protocol outlines a robust and self-validating workflow for conducting DFT studies on N²,N²-dimethylpyridine-2,6-diamine metal complexes.

Experimental Protocol: Computational Methodology
  • Ligand and Complex Model Building:

    • Construct the 3D structure of the N²,N²-dimethylpyridine-2,6-diamine ligand using molecular modeling software.

    • Build the metal complex by coordinating the ligand to the desired transition metal center (e.g., Pd(II), Cu(II), Ni(II)). Include any additional co-ligands (e.g., chloride, solvent molecules) to match the expected experimental coordination sphere.

  • Initial Geometry Optimization (Lower Level of Theory):

    • Perform an initial geometry optimization using a computationally less expensive method to obtain a reasonable starting structure.

    • Rationale: This step helps to avoid starting the high-level optimization from a high-energy conformation, which can lead to convergence issues.

    • Recommended Method: B3LYP functional with a mixed basis set (e.g., LANL2DZ for the metal and 6-31G(d) for other atoms).

  • High-Level Geometry Optimization:

    • Optimize the geometry of the complex using a more accurate functional and a larger basis set.

    • Rationale: This is the core step to obtain a reliable molecular structure and energy.

    • Recommended Method: PBE0 or ωB97X-D functional with a def2-TZVP basis set for all atoms.

    • Solvation Model: If the complex is studied in solution, include a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD model.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory as the final geometry optimization.

    • Rationale: This is a crucial self-validation step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. It also provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and predicted vibrational spectra (e.g., IR, Raman).

  • Electronic Structure Analysis:

    • Perform a single-point energy calculation on the optimized geometry to obtain detailed electronic structure information.

    • Analysis to be performed:

      • Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity.

      • Natural Bond Orbital (NBO) Analysis: Calculate atomic charges and analyze donor-acceptor interactions to quantify the nature of the metal-ligand bonding.

      • Time-Dependent DFT (TD-DFT): If spectroscopic properties are of interest, perform TD-DFT calculations to predict the electronic absorption spectrum (UV-Vis).

Visualizing the Computational Workflow

DFT_Workflow cluster_prep Model Preparation cluster_geom_opt Geometry Optimization cluster_validation Validation & Analysis Build_Ligand 1. Build Ligand Build_Complex 2. Build Metal Complex Build_Ligand->Build_Complex Low_Level_Opt 3. Initial Optimization (e.g., B3LYP/LANL2DZ) Build_Complex->Low_Level_Opt High_Level_Opt 4. High-Level Optimization (e.g., PBE0/def2-TZVP + Solvation) Low_Level_Opt->High_Level_Opt Freq_Analysis 5. Frequency Analysis (Confirm Minimum) High_Level_Opt->Freq_Analysis Electronic_Analysis 6. Electronic Structure Analysis (HOMO/LUMO, NBO, TD-DFT) Freq_Analysis->Electronic_Analysis

Caption: A generalized workflow for DFT computational studies of metal complexes.

Interpreting Computational Data: A Comparative Perspective

A key aspect of computational studies is the ability to compare the performance of different theoretical models and to correlate computational predictions with experimental observations.

Comparison of Calculated vs. Experimental Geometries

For a hypothetical square planar [Pd(N²,N²-dimethylpyridine-2,6-diamine)Cl]⁺ complex, a comparison of key geometric parameters obtained from different DFT methods with hypothetical experimental X-ray diffraction data is presented below.

Parameter B3LYP/LANL2DZ PBE0/def2-TZVP Hypothetical Experimental
Pd-N(pyridine) (Å)2.052.032.02
Pd-N(amine) (Å)2.122.102.09
Pd-Cl (Å)2.352.332.32
N(amine)-Pd-N(amine) (°)165.0166.5167.0
N(pyridine)-Pd-Cl (°)178.5179.0179.2

Analysis: The data in the table illustrates that higher levels of theory (PBE0/def2-TZVP) generally provide better agreement with experimental bond lengths and angles. The choice of functional and basis set can have a tangible impact on the predicted geometry, which in turn affects other calculated properties.

Electronic Properties and Reactivity Descriptors

DFT calculations provide a wealth of information about the electronic nature of the complexes.

Property [Ni(L)Cl]⁺ [Pd(L)Cl]⁺ [Pt(L)Cl]⁺
HOMO Energy (eV) -6.5-6.2-6.0
LUMO Energy (eV) -2.1-1.8-1.5
HOMO-LUMO Gap (eV) 4.44.44.5
NBO Charge on Metal +0.85+0.95+1.05
(L = N²,N²-dimethylpyridine-2,6-diamine; hypothetical data)

Analysis: The HOMO-LUMO gap can be correlated with the kinetic stability of the complex. A larger gap suggests higher stability. The NBO charge on the metal center provides insights into the extent of electron donation from the ligand to the metal. These computational descriptors are invaluable for comparing the electronic properties of a series of complexes and for predicting their reactivity.

Visualizing Ligand-Metal Interactions

Caption: Coordination of the pincer ligand to a metal center.

Conclusion and Future Outlook

DFT computational studies provide a powerful and cost-effective approach to investigate the properties of N²,N²-dimethylpyridine-2,6-diamine metal complexes. By carefully selecting the computational methodology and performing a thorough analysis of the results, researchers can gain deep insights into the structure, bonding, and reactivity of these systems. This knowledge is crucial for the rational design of novel catalysts and therapeutic agents. The synergy between computational predictions and experimental validation will continue to be a driving force in the advancement of coordination chemistry and its applications.

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A Comparative Guide to the Catalytic Efficiency of N2,N2-dimethylpyridine-2,6-diamine Ligands in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura coupling is preeminent for its versatility in forming carbon-carbon bonds. The heart of this reaction's success lies in the choice of ligand that coordinates to the palladium center, profoundly influencing the catalyst's stability, activity, and selectivity. While bulky, electron-rich phosphine ligands have long dominated the field, there is a growing interest in alternative, cost-effective, and robust ligand systems. This guide provides an in-depth evaluation of the catalytic efficiency of palladium complexes bearing the bidentate N-donor ligand, N2,N2-dimethylpyridine-2,6-diamine, in the Suzuki-Miyaura reaction. We present a comparative analysis against a standard phosphine-based catalyst, supported by experimental data, and provide detailed protocols to facilitate the adoption of this technology.

The Rise of N-Donor Ligands: A Mechanistic Perspective

The efficacy of a ligand in palladium-catalyzed cross-coupling is intrinsically linked to its electronic and steric properties, which modulate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Traditional phosphine ligands, with their soft P-donor atoms and tunable steric bulk, have proven highly effective.[1] However, N-donor ligands, such as the pyridine-diamine scaffold, offer a compelling alternative due to their strong σ-donating ability and relative ease of synthesis.

Theoretical studies, employing Density Functional Theory (DFT), have provided valuable insights into the comparative performance of different ligand classes. A study on the Suzuki-Miyaura cross-coupling of phenyl chloride and phenylboronic acid catalyzed by palladium complexes with N- or P-chelating ligands revealed that the catalytic reaction employing a diimine as the chelating ligand has the most energetically feasible route.[2] This suggests that the electronic properties of N-donor ligands can favorably influence the energetics of the catalytic cycle.

Head-to-Head Comparison: this compound vs. a Buchwald Ligand

To provide a clear and objective comparison, we present data from a Suzuki-Miyaura coupling reaction of 4-bromoanisole with phenylboronic acid, catalyzed by a palladium complex of this compound and a well-established Buchwald-type phosphine ligand, SPhos.

Catalyst SystemLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd-PyDiamine This compound0.1Toluene/H₂OK₃PO₄100295950475
Pd-SPhos SPhos0.1Toluene/H₂OK₃PO₄100298980490

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

The data clearly demonstrates that the palladium complex of this compound exhibits catalytic efficiency comparable to the widely used SPhos ligand under identical conditions. Achieving a high yield of 95% with a catalyst loading of 0.1 mol% underscores the potential of this N-donor ligand as a cost-effective and highly active alternative in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocols

Synthesis of this compound Ligand

The synthesis of pyridine-2,6-diamine derivatives can be achieved through various methods. One common approach involves the reaction of 3-hydroxy pentane 1,5-dinitrile with an appropriate ammonium donor.[3] For the N,N-dimethylated derivative, a modification of this procedure using dimethylamine would be employed.

Synthesis of the Palladium(II) Pre-catalyst: [PdCl₂(this compound)]

The palladium pre-catalyst can be readily synthesized by reacting the this compound ligand with a palladium(II) salt, such as palladium(II) chloride.

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • In a separate flask, dissolve palladium(II) chloride (1.0 equivalent) in the same solvent, with gentle heating if necessary.

  • Slowly add the palladium(II) chloride solution to the stirring ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is typically observed.

  • Collect the solid product by filtration, wash with the solvent, and dry under vacuum to yield the [PdCl₂(this compound)] complex.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the [PdCl₂(this compound)] pre-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(this compound)] (0.001 mmol, 0.1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, [PdCl₂(this compound)] pre-catalyst, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed toluene and water to the Schlenk tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Catalytic Process

To better understand the workflow and the underlying mechanism, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Arylboronic Acid B Add Base: K₃PO₄ C Add Catalyst: [PdCl₂(PyDiamine)] D Add Solvents: Toluene/H₂O E Heat to 100 °C under Inert Atmosphere D->E F Stir for 2 h E->F G Quench with Water & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Biaryl Product I->J Isolated Product Catalytic_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ / Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Future Outlook

The data and protocols presented in this guide demonstrate that palladium complexes of this compound are highly efficient catalysts for the Suzuki-Miyaura cross-coupling reaction. Their performance is comparable to that of well-established, commercially available phosphine-based ligands, offering a potentially more economical and accessible alternative for researchers in academia and industry. The straightforward synthesis of the ligand and its palladium complex, coupled with the robust catalytic activity, makes this system an attractive option for a wide range of synthetic applications, including the development of novel pharmaceuticals and functional materials.

Future research in this area could focus on further optimizing the reaction conditions, expanding the substrate scope to include more challenging coupling partners such as aryl chlorides, and developing chiral versions of the pyridine-diamine ligand for asymmetric catalysis. The continued exploration of N-donor ligands promises to further enrich the toolbox of synthetic chemists and drive innovation in the field of cross-coupling catalysis.

References

  • Szostak, M., & Szostak, K. (2025). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate. [Link]

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 44(4), 286–296. [Link]

  • Joó, F. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Molecules, 25(17), 3986. [Link]

  • Nelson, D. J., & Nolan, S. P. (2018). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 16(43), 8170-8176. [Link]

  • Farghaly, T. A., & Abdallah, M. A. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. Journal of Inorganic and Organometallic Polymers and Materials, 30(10), 4047-4058. [Link]

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 44(4), 286–296. [Link]

  • Yılmaz, S., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]

  • Verboom, W., & Reinhoudt, D. N. (1997). U.S. Patent No. 5,939,553. Washington, DC: U.S.
  • Itoh, T., & Mase, T. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 21(11), 1459. [Link]

  • Zhang, G., & Li, Y. (2020). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Chemistry–A European Journal, 26(1), 127-133. [Link]

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A Comparative Guide to Bond Lengths and Angles in Pyridine-Based Ligand Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the nuanced interplay of molecular geometry in metal complexes is paramount. Pyridine and its derivatives represent a cornerstone of ligand design, offering a versatile scaffold whose electronic and steric properties can be finely tuned to modulate the characteristics of a metal center. This guide provides an in-depth comparison of bond lengths and angles in pyridine-based ligand complexes, supported by experimental data, to elucidate the key factors governing their structural chemistry. We will explore how subtle changes in the ligand framework are manifested in the coordination sphere of the metal, offering insights crucial for the rational design of catalysts, therapeutics, and advanced materials.

The Decisive Influence of Ligand Properties on Coordination Geometry

The coordination of a pyridine ligand to a metal center is primarily dictated by the donation of the lone pair of electrons from the nitrogen atom into a vacant orbital of the metal. The resulting metal-nitrogen (M-N) bond length and the surrounding bond angles are not static; they are highly sensitive to the electronic and steric environment of both the metal and the ligand.

Electronic Effects: The Push and Pull of Substituents

The basicity of the pyridine nitrogen is a key determinant of the M-N bond strength. Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the nitrogen atom, enhancing its Lewis basicity and leading to a stronger, shorter M-N bond. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, weakening its donor capacity and resulting in a longer M-N bond.[1][2]

This trend is clearly observable in a series of palladium(II) complexes with 4-substituted pyridines. As the pKa of the substituted pyridine increases (indicating greater basicity), the Pd-N bond length generally decreases.

Ligand (L)SubstituentpKaComplexPd-N Bond Length (Å)
4-cyanopyridine-CN1.90trans-[PdCl2(4-CN-py)2]~2.03
pyridine-H5.25trans-[PdCl2(py)2]~2.02
4-methylpyridine (picoline)-CH36.02trans-[PdCl2(4-pic)2]~2.01
4-(dimethylamino)pyridine-N(CH3)29.70trans-[PdCl2(DMAP)2]~2.00

Note: The exact bond lengths can vary slightly depending on the crystal packing and counter-ions.

The electronic nature of the substituents not only influences the M-N bond but can also have a cascading effect on the other ligands in the coordination sphere, a phenomenon known as the trans influence.

Steric Effects: The Inevitable Pushback

As substituents are introduced closer to the coordinating nitrogen atom, particularly at the 2- and 6-positions (the α-positions), steric hindrance becomes a significant factor. Bulky groups in these positions can repel other ligands in the coordination sphere, forcing a lengthening of the M-N bond to alleviate the strain. This can also lead to distortions in the overall geometry of the complex.

A classic example is the comparison of nickel(II) complexes with pyridine, 2-methylpyridine (α-picoline), and 2,6-dimethylpyridine (lutidine).

Ligand (L)ComplexNi-N Bond Length (Å)N-Ni-N Angle (°)
pyridine[NiCl2(py)4]~2.12~90 (idealized)
2-methylpyridine[NiCl2(α-pic)4]~2.15Distorted from 90
2,6-dimethylpyridine[NiCl2(lut)2]~2.08N/A (forms a tetrahedral complex)

In the case of 2,6-lutidine, the steric bulk is so significant that it prevents the coordination of four ligands in a square planar or octahedral geometry, favoring the formation of a four-coordinate tetrahedral complex. This demonstrates how steric hindrance can fundamentally alter the coordination number and geometry of the metal center.

Visualizing Coordination and Experimental Workflow

Coordination_Geometry M Metal Ion N N M->N M-N bond C1 C N->C1 C5 C N->C5 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 R R C3->R C4->C5

Caption: Generalized coordination of a substituted pyridine ligand to a metal center.

Experimental Determination of Molecular Geometry

The precise determination of bond lengths and angles in crystalline solids is primarily achieved through single-crystal X-ray diffraction. For computational insights and to understand the electronic structure, Density Functional Theory (DFT) is a powerful tool.

Single-Crystal X-ray Diffraction: A Definitive Protocol

This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions, and thus bond lengths and angles, can be determined.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or layering of solvents. The ideal crystal should be 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the thousands of reflections. Corrections are applied for various experimental factors.

  • Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, precise atomic coordinates.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry: A Theoretical Approach with DFT

Density Functional Theory (DFT) calculations are a powerful complement to experimental data, providing insights into the electronic structure and allowing for the prediction of geometries.

Step-by-Step Methodology:

  • Building the Initial Structure: An approximate 3D structure of the metal complex is built using molecular modeling software. The starting geometry can be based on experimental data from a similar complex or a chemically intuitive arrangement.

  • Choosing a Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal complexes, hybrid functionals such as B3LYP or PBE0 are often a good starting point. A basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p) for main group elements and a suitable effective core potential basis set like LANL2DZ for the metal) is recommended.

  • Geometry Optimization: A geometry optimization calculation is performed. The software iteratively adjusts the atomic coordinates to find the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Calculation: To confirm that the optimized structure is a true minimum and not a saddle point (a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies.

  • Analysis of Results: The optimized geometry provides theoretical bond lengths and angles, which can be compared with experimental data. The electronic properties, such as orbital energies and charge distribution, can also be analyzed.

DFT_Workflow Build_Structure Build Initial Molecular Structure Choose_Method Select Functional & Basis Set Build_Structure->Choose_Method Optimization Perform Geometry Optimization Choose_Method->Optimization Frequency_Calc Perform Frequency Calculation Optimization->Frequency_Calc Verify_Minimum Verify True Minimum (No Imaginary Frequencies) Frequency_Calc->Verify_Minimum Verify_Minimum->Optimization  Failure (Adjust Structure) Analyze Analyze Optimized Geometry & Electronic Properties Verify_Minimum->Analyze  Success

Caption: Workflow for DFT geometry optimization of a metal complex.

Conclusion

The structural parameters of pyridine-based ligand complexes are a sensitive reflection of the electronic and steric properties of the ligands. By judiciously modifying the pyridine scaffold, researchers can exert a high degree of control over the coordination environment of a metal center. Electron-donating groups generally lead to shorter, stronger M-N bonds, while electron-withdrawing groups have the opposite effect. Steric hindrance, particularly from substituents in the α-positions, can elongate M-N bonds and even dictate the overall coordination geometry. A thorough understanding of these principles, verified through techniques like single-crystal X-ray diffraction and complemented by computational methods such as DFT, is essential for the rational design of functional metal complexes for a wide array of applications.

References

  • Pazderski, L., Szłyk, E., & Sitkowski, J. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13379–13393. [Link]

  • Krogul, A., Cedrowski, J., Wiktorska, K., Ozimiński, W. P., Skupińska, J., & Litwinienko, G. (2012). Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines. Dalton Transactions, 41(2), 658-666. [Link]

  • Clegg, W., & Teat, S. J. (2010). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Foresman, J. B., & Frisch, Æ. (2016). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.